17alpha-Propionate
Description
Properties
IUPAC Name |
[17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHMOZDMYNCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Cortexolone 17α-propionate (Clascoterone)
Topic: Cortexolone 17α-propionate (Clascoterone) Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A First-in-Class "Soft Drug" Androgen Receptor Antagonist
Executive Summary
Cortexolone 17α-propionate (Clascoterone; CB-03-01) represents a paradigm shift in the management of androgen-dependent dermatopathologies. Unlike systemic anti-androgens (e.g., spironolactone) or 5α-reductase inhibitors (e.g., finasteride), Clascoterone is engineered as a "soft drug." It exhibits potent local antagonism of the androgen receptor (AR) in sebocytes and dermal papilla cells but undergoes rapid metabolic inactivation upon systemic absorption.
This guide dissects the molecular pharmacodynamics of Clascoterone, elucidating its competitive binding kinetics, downstream inhibition of lipogenesis and cytokine cascades, and the esterase-driven metabolic safety valve that defines its clinical utility.
Molecular Pharmacology & Structural Logic
Structural Homology and Binding Kinetics
Clascoterone is a steroid ester with a 4-ring backbone structurally homologous to Dihydrotestosterone (DHT) and Spironolactone. However, the addition of the 17α-propionate ester chain is the critical determinant of its pharmacological profile.
-
Mechanism: Competitive Antagonism.[1] Clascoterone binds to the ligand-binding domain (LBD) of the cytoplasmic Androgen Receptor (AR) with high affinity.
-
Causality: By occupying the LBD, Clascoterone induces a conformational change that prevents the recruitment of co-activators necessary for AR dimerization and nuclear translocation.
-
Potency: In vitro assays demonstrate that Clascoterone inhibits AR-regulated transcription with efficacy comparable to potent systemic anti-androgens, yet without the systemic half-life.[2]
Visualization: The Competitive Inhibition Pathway
The following diagram illustrates the interruption of the pathogenic androgen signaling cascade by Clascoterone within the sebocyte.[3]
Figure 1: Clascoterone competitively binds cytoplasmic AR, preventing nuclear translocation and subsequent transcription of acnegenic genes.
The "Soft Drug" Metabolic Fate
The defining feature of Clascoterone is its metabolic instability in systemic circulation. This design ensures that therapeutic activity is confined to the site of application (skin) while minimizing systemic anti-androgenic effects (e.g., feminization, gynecomastia).
Hydrolysis Mechanism
Upon penetrating the epidermis and exerting its effect on the sebaceous gland, any Clascoterone that reaches the dermal microvasculature is acted upon by plasma and tissue esterases.
-
Reaction: Hydrolysis of the C17-propionate ester.[4]
-
Metabolites:
-
Cortexolone (11-Deoxycortisol): An endogenous corticosteroid intermediate with negligible AR binding affinity.
-
Propionic Acid: A common metabolic byproduct.
-
-
Safety Implication: This rapid inactivation prevents the drug from affecting the Hypothalamic-Pituitary-Gonadal (HPG) axis systemically.
Figure 2: The "Soft Drug" pathway ensures Clascoterone is rapidly hydrolyzed into inactive Cortexolone upon entering systemic circulation.
Downstream Physiological Effects
Clascoterone’s efficacy stems from its dual inhibition of two critical acnegenic pathways: Lipogenesis and Inflammation .
Inhibition of Sebogenesis
Androgens (DHT) stimulate sebocytes to synthesize triglycerides and squalene. Clascoterone blocks this signal.[5][6]
-
Data: In primary human sebocytes, Clascoterone dose-dependently inhibits lipid synthesis.[7][8][9][10]
-
Comparison: Efficacy is superior to spironolactone in reducing neutral lipid accumulation in in vitro models.
Cytokine Suppression
Beyond lipid reduction, Clascoterone exhibits a distinct anti-inflammatory profile.[10]
-
Mechanism: Androgen signaling upregulates proinflammatory cytokines. Blocking AR reduces this output.
-
Key Targets: IL-6, IL-8, and IL-1β.[11]
-
Significance: This addresses the inflammatory component of acne (papules/pustules) directly, not just the comedogenic component.
| Effect | Mechanism | Key Biomarkers Reduced |
| Lipogenesis | Inhibition of FASN and SCD enzyme transcription via AR blockade | Triglycerides, Squalene, Wax Esters |
| Inflammation | Downregulation of NF-κB pathway crosstalk with AR | IL-6, IL-8, IL-1β, TNF-α |
Experimental Validation Protocols
To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating with appropriate positive and negative controls.
Protocol A: Primary Sebocyte Lipid Synthesis Assay (Nile Red)
Objective: Quantify the inhibition of androgen-induced lipogenesis.
-
Cell Culture: Seed primary human sebocytes (20,000 cells/well) in 96-well plates. Maintain in Sebocyte Growth Medium.
-
Starvation Phase: Incubate cells in serum-free medium for 24 hours to synchronize the cell cycle and deplete baseline lipids.
-
Treatment:
-
Control: Vehicle (0.1% DMSO).
-
Inducer: Testosterone (10 nM) or DHT (10 nM) to stimulate lipid production.
-
Experimental: Clascoterone (0.1 µM - 10 µM) + Inducer.
-
Comparator: Spironolactone (10 µM) + Inducer.
-
-
Incubation: Culture for 72 hours.
-
Staining: Wash cells with PBS. Add Nile Red solution (1 µg/mL in PBS). Incubate for 15 mins at 37°C in the dark.
-
Quantification: Measure fluorescence using a plate reader (Excitation: 485 nm; Emission: 535 nm).
-
Normalization: Normalize fluorescence to total protein content (BCA assay) or cell count (DAPI stain) to ensure data reflects lipid-per-cell, not just cell number.
Protocol B: Transcriptional Reporter Assay (AR-Luc)
Objective: Confirm direct antagonism of the Androgen Receptor.[5][10]
-
Transfection: Cotransfect CHO or HEK-293 cells with:
-
An AR expression vector (e.g., pCMV-hAR).
-
An androgen-responsive luciferase reporter (e.g., MMTV-Luc).
-
-
Treatment: Treat cells with DHT (1 nM) alone or in combination with increasing concentrations of Clascoterone (10 nM – 10 µM).
-
Assay: After 24 hours, lyse cells and add Luciferase substrate.
-
Readout: Measure luminescence.
-
Validation: Plot dose-response curve. A true antagonist will show a sigmoidal reduction in luminescence with an IC50 value.
-
Reference Standard: Clascoterone should exhibit an IC50 in the low nanomolar range, comparable to Cyproterone Acetate.
-
References
-
Rosette C, Agan FJ, Mazzetti A, et al. Cortexolone 17α-propionate (Clascoterone) is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro.[7][8][12] Journal of Drugs in Dermatology. 2019;18(5):412-418.[2][7][8][9][12][13][14] Link[9]
-
Hebert A, Thiboutot D, Stein Gold L, et al. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials. JAMA Dermatology. 2020;156(6):621–630.[13] Link
-
Mazzetti A, Moro L, Gerloni M, et al. Pharmacokinetic Profile of Cortexolone 17α-propionate (Clascoterone) in Subjects With Acne Vulgaris. Journal of Drugs in Dermatology. 2019;18(6):563. Link
-
Celasco G, Moro L, Bozzella R, et al. Biological profile of cortexolone 17alpha-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist.[7] Arzneimittelforschung. 2004;54(12):881-886.[7] Link
-
Rosette C, Rosette N, Mazzetti A, et al. Cortexolone 17α-Propionate (Clascoterone) is an Androgen Receptor Antagonist in Dermal Papilla Cells In Vitro.[7] Journal of Drugs in Dermatology. 2019;18(2):197-201.[1][5][7] Link
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- 10. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
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- 14. researchgate.net [researchgate.net]
Strategic 17α-Propionate Synthesis in Corticosteroid Drug Development: Mechanistic Pathways and Process Optimization
Executive Summary
The esterification of the 17α-hydroxyl group in the steroid nucleus is a critical structural modification in the design of highly potent, topically and inhalation-active corticosteroids. The introduction of a 17α-propionate moiety significantly enhances glucocorticoid receptor (GR) affinity, increases lipophilicity, and optimizes tissue retention while minimizing systemic bioavailability. This technical guide provides an in-depth analysis of the synthesis pathways for two premier 17α-propionate corticosteroids: Fluticasone Propionate and Clobetasol Propionate .
By examining the causality behind specific reagent selections, steric control mechanisms, and scalable experimental protocols, this whitepaper serves as a comprehensive resource for drug development professionals and synthetic chemists.
Pharmacological Rationale for 17α-Propionylation
The structural evolution of corticosteroids demonstrates that modifications at the C-16, C-17, and C-20 positions dictate both potency and pharmacokinetic profiles. The 17α-propionate ester is not merely a lipophilic appendage; it actively engages with the hydrophobic binding pocket of the glucocorticoid receptor.
In the case of Fluticasone Propionate, the combination of a C-20 thiofluoromethyl group and a 17α-propionate ester yields a 36-fold higher GR affinity compared to beclomethasone dipropionate, and a two-fold higher affinity compared to budesonide[1]. This modification ensures that the drug exerts a profound local anti-inflammatory effect (e.g., in pulmonary or dermatological tissues) with rapid first-pass metabolism if swallowed, thereby reducing systemic toxicity[1].
Quantitative Data: Comparative Receptor Affinity & Efficacy
| Corticosteroid | C-17 Modification | C-20 / C-21 Modification | Relative GR Affinity | Primary Application |
| Fluticasone Propionate | 17α-propionate | 17β-carbothioic acid fluoromethyl ester | ~36x (vs Beclomethasone) | Asthma, Allergic Rhinitis[1] |
| Clobetasol Propionate | 17α-propionate | 21-chloro | Ultra-high potency | Severe Dermatoses, Psoriasis[2] |
| Beclomethasone Dipropionate | 17α-propionate | 21-propionate | 1x (Baseline) | Asthma, Dermatoses |
| Budesonide | 16α,17α-acetal | 21-hydroxyl | ~18x (vs Beclomethasone) | Asthma, COPD |
Synthesis Pathway I: Fluticasone Propionate
The synthesis of fluticasone propionate from commercial-grade flumethasone requires precise stereochemical control and regioselective esterification. The pathway avoids direct esterification of the highly hindered 17α-OH in the presence of a 21-OH by first oxidizing the C-21 side chain.
Mechanistic Overview
-
Oxidation: Flumethasone is oxidized (typically using periodic acid or hydrogen peroxide) to cleave the C-21 carbon, yielding the 17β-carboxylic acid intermediate[3][4].
-
17α-Propionylation: The 17α-hydroxyl group is acylated using propionic anhydride or propionyl chloride. This is often performed in the presence of a tertiary amine (e.g., pyridine or triethylamine) at low temperatures (5°C to -20°C) to prevent degradation and neutralize acidic byproducts[3][5].
-
Thioesterification: The 17β-carboxylic acid is converted to a carbothioic acid. This is achieved using N,N-dimethylthiocarbamoyl chloride or carbonyldiimidazole (CDI) followed by hydrogen sulfide (
)[3][6]. -
Fluoromethylation: The final step involves the alkylation of the 17β-carbothioic acid with bromofluoromethane or chlorofluoromethane in an aprotic solvent (e.g., DMA or DMF) with a mild base like sodium bicarbonate, yielding the final API[3][7].
Workflow for the synthesis of Fluticasone Propionate from Flumethasone.
Self-Validating Experimental Protocol: Fluticasone Propionate
Note: This protocol synthesizes technical data from optimized industrial methodologies[5][7][8].
Step 1: 17α-Propionylation
-
Rationale: Pyridine is selected as both solvent and base. The steric bulk of the steroid nucleus requires a highly reactive acylating agent (propionic anhydride or propionyl chloride), but the reaction must be kept cold to prevent non-specific acylation or degradation of the diene-dione A-ring.
-
Procedure:
-
Suspend 50 g of 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid in 250 mL of anhydrous acetone and 15 mL of pyridine[5].
-
Cool the reactor to -10°C under a nitrogen atmosphere.
-
Dropwise add 1.2 equivalents of propionyl chloride over 45 minutes, maintaining the internal temperature below 0°C[5].
-
Stir for 2 hours. Quench with ice water to precipitate the 17α-propionyloxy derivative. Filter, wash with dilute HCl to remove residual pyridine, and dry under vacuum.
-
Step 2: Thioesterification & Fluoromethylation
-
Rationale: Bromofluoromethane is preferred over chlorofluoromethane in modern syntheses due to its superior leaving-group kinetics, reducing reaction times and minimizing environmental hazards associated with high-pressure gas reactions[8].
-
Procedure:
-
Convert the 17α-propionyloxy derivative to the carbothioic acid using CDI and
in DMF[3]. -
Isolate the carbothioic acid and dissolve 30 g in 150 mL of dimethylacetamide (DMA).
-
Add 12 g of sodium bicarbonate (
) as an acid scavenger. -
Introduce bromofluoromethane (approx. 1.5 equivalents) at 20-30°C[8].
-
Monitor via HPLC. Upon completion (typically 4-6 hours), precipitate the product by adding water.
-
Perform a refining crystallization using an ethyl acetate/ethanol mixture to achieve >98% purity[8].
-
Synthesis Pathway II: Clobetasol Propionate
Unlike fluticasone, clobetasol propionate retains the C-21 carbon, which is ultimately chlorinated. Direct propionylation of the 17α-OH in the presence of the primary 21-OH is impossible due to the higher reactivity of the primary alcohol. Therefore, an orthoester strategy is employed to temporarily bridge the 17α and 21 positions, followed by selective ring-opening.
Mechanistic Overview
-
Cyclic Orthoester Formation: Betamethasone is reacted with triethyl orthopropionate under acidic catalysis (e.g., supported p-toluenesulfonic acid) to form betamethasone-17,21-cyclic orthopropionate[9].
-
Ring-Opening Acidolysis: The cyclic orthoester is subjected to acid-catalyzed hydrolysis. The steric environment dictates that the propionate group migrates exclusively to the highly hindered 17α-position, liberating the 21-OH to yield betamethasone-17α-propionate[9].
-
C-21 Chlorination: The 21-OH is converted to a chloride. Historically, this was done via mesylation followed by displacement with LiCl[2]. Modern optimized routes utilize bis(trichloromethyl) carbonate (BTC) and a metal chloride catalyst (e.g.,
or ) in acetone for direct, high-yield chlorination[10].
Workflow for the regioselective synthesis of Clobetasol Propionate.
Self-Validating Experimental Protocol: Clobetasol Propionate
Note: This protocol focuses on the critical C-21 chlorination of the 17α-propionate intermediate[10].
Step 1: BTC-Mediated Chlorination
-
Rationale: Utilizing bis(trichloromethyl) carbonate (BTC, also known as triphosgene) avoids the two-step mesylation/LiCl displacement, significantly reducing the reaction cycle time and improving the overall atom economy.
or acts as a Lewis acid to activate the 21-hydroxyl group for nucleophilic substitution by the chloride ions generated in situ[10]. -
Procedure:
-
Dissolve 20 g of betamethasone-17α-propionate (obtained via the orthoester route) in 80 mL of anhydrous acetone[10].
-
Add 6.0 g of anhydrous Zinc Chloride (
) and stir until fully dissolved. -
Heat the reactor to 40°C.
-
Slowly introduce 25 g of BTC into the reaction mixture. Safety Note: BTC generates phosgene gas in situ; this must be performed in a highly controlled, scrubbed containment system.
-
Maintain the reaction at 40°C for 3 hours[10].
-
Concentrate the solution under reduced pressure until approximately 10 mL of acetone remains[10].
-
Precipitate the product by adding 150 mL of purified water. Filter the resulting solids.
-
Dry the crude product at 85°C for 18 hours to yield ~19.3 g of clobetasol propionate (approx. 96.5% yield)[10].
-
Yield & Process Optimization Data
The transition from traditional batch synthesis to optimized catalytic methods has drastically improved the yield and purity of 17α-propionate corticosteroids. The table below summarizes the efficiency gains achieved through modern reagent selection.
| Reaction Step | Traditional Method | Optimized Method | Yield Improvement | Purity | Source |
| Fluticasone: Thioesterification | Diethylamine / Chlorofluoromethane | Dimethylthiocarbamoyl Cl / Bromofluoromethane | 45-60% | >98% | [7][8] |
| Fluticasone: 17α-Propionylation | Propionic anhydride (Room Temp) | Propionyl chloride + Pyridine (-10°C) | ~70% | >95% | [5] |
| Clobetasol: C-21 Chlorination | Mesyl Chloride | BTC + | ~88% | 96.9% (Crude) | [10][11] |
Conclusion
The synthesis of 17α-propionate corticosteroids represents a masterclass in regioselectivity and steric control. For fluticasone propionate, the challenge lies in managing the sensitive thioester and fluoromethyl groups, which has been largely solved by shifting from chlorofluoromethane to bromofluoromethane and optimizing base catalysis[7][8]. For clobetasol propionate, bypassing the steric hindrance of the 17α-OH via a cyclic orthoester intermediate remains the gold standard[9], while modern triphosgene-mediated chlorination has revolutionized the final step's efficiency[10]. As the industry moves forward, continuous flow chemistry and biocatalytic dehydrogenation are expected to further condense these pathways, offering even higher space-time yields and greener synthetic profiles[12].
References
- RU2351605C2 - Method of thiocarboxylic acid etherification Google P
-
Fluticasone propionate, FN-25, CCI-18781... - DrugFuture DrugFuture[Link]
- CN113087754A - Preparation method of betamethasone-17 alpha-propionate Google P
- CN110698530A - Synthesis method of fluticasone propionate Google P
- CN107793462A - A kind of preparation method of clobetasol propionate Google P
- US20040209854A1 - Method for the preparation of fluticasone and related 17beta-carbothioic esters Google P
- EP1911741A1 - Method for the preparation of fluticasone propionate Google P
- CN101812107A - Method for synthesizing clobetasol propionate intermediate Google P
-
CLOBETASOL - New Drug Approvals New Drug Approvals[Link]
-
Synthesis of betamethasone dipropionate (1), clobetasol propionate (2)... ResearchGate[Link]
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- 12. researchgate.net [researchgate.net]
Clascoterone (CB-03-01): From Discovery to Clinical Development – A Technical Whitepaper
Executive Summary: The Rationale for Topical Androgen Antagonism
For decades, the dermatological management of androgen-dependent conditions—such as acne vulgaris and androgenetic alopecia (AGA)—relied heavily on systemic anti-androgens (e.g., spironolactone, oral contraceptives) or 5-alpha reductase inhibitors (e.g., finasteride) 1. While effective, these systemic therapies carry significant risks, including feminization in males, teratogenicity in females, and broad endocrine disruption, fundamentally limiting their patient applicability 1.
Clascoterone (cortexolone 17α-propionate; CB-03-01) was engineered to bridge this clinical gap as a first-in-class topical androgen receptor (AR) inhibitor 2. By competing with dihydrotestosterone (DHT) directly at the site of application and undergoing rapid local metabolism, Clascoterone decouples potent anti-androgenic efficacy from systemic toxicity, offering a novel, localized intervention for pilosebaceous and follicular pathologies 3.
Structural Biology & Chemical Synthesis
Clascoterone is a synthetic pregnane steroid, specifically the C17α propionate ester of 11-deoxycortisol 4. The propionate moiety at the C17 position is critical; it confers the high binding affinity required to competitively exclude DHT from the AR ligand-binding domain.
Protocol 1: Regioselective Enzymatic Synthesis of Clascoterone
Historically, synthesizing C17-monoesters of corticosteroids involved complex protection and deprotection steps utilizing hazardous solvents. Modern green-chemistry approaches utilize enzymatic alcoholysis to streamline this process.
Causality & Experimental Choice : We employ immobilized Candida antarctica lipase B (Novozyme 435) because it provides exquisite regioselectivity. It selectively cleaves the C21 ester of the 17α,21-diester precursor while leaving the critical C17 propionate intact 5. Using isopropanol (IPA) as an alcohol donor in a solvent-free system drives the transesterification equilibrium forward, eliminating toxic organic waste and maximizing yield [[5]]().
-
Substrate Preparation : Dissolve cortexolone 17α,21-dipropionate (10 g/L) in a solvent-free system utilizing IPA as the primary alcohol donor 5.
-
Biocatalysis : Introduce Novozyme 435 at a concentration of 20 g/L to initiate the regioselective cleavage 5.
-
Incubation : Maintain the reaction at 30°C under continuous orbital shaking (220 rpm) for 48 hours to ensure complete conversion 5.
-
Filtration & Recovery : Filter out the immobilized enzyme beads (which can be washed and recycled). Crystallize the resulting Clascoterone from the filtrate, achieving a yield of >98% 5.
Figure 1: Enzymatic synthesis workflow of Clascoterone using Novozyme 435.
Mechanism of Action & Pharmacokinetics
Acne pathogenesis is heavily driven by androgens (specifically DHT) binding to ARs in the pilosebaceous unit, triggering sebocyte proliferation, hyperseborrhea, and subsequent Cutibacterium acnes colonization and inflammation 6.
Clascoterone acts as a competitive antagonist. When applied topically, it penetrates the stratum corneum and binds to the AR in sebocytes and dermal papilla cells with high affinity, preventing DHT-induced receptor dimerization and nuclear translocation 3. This effectively downregulates the transcription of genes responsible for lipid synthesis and pro-inflammatory cytokines 3.
Pharmacokinetic Safety : The self-limiting nature of Clascoterone is its pharmacokinetic hallmark. Upon entering systemic circulation, ubiquitous epidermal and plasma esterases rapidly hydrolyze the C17 propionate ester, converting Clascoterone into cortexolone (11-deoxycortisol)—an inactive metabolite with no anti-androgenic activity 7. Clinical studies show steady-state plasma concentrations remain near the lower limit of quantitation (0.5 ng/mL) even with twice-daily application 7.
Figure 2: Mechanism of action and rapid epidermal metabolism of Clascoterone.
Preclinical Validation: In Vitro Assays
To validate AR antagonism and localized efficacy, researchers utilize immortalized human sebocytes.
Protocol 2: Sebocyte Lipid & Cytokine Inhibition Assay
Causality & Experimental Choice : Sebocytes are cultured with DHT to simulate acnegenic hyperseborrhea. Clascoterone is introduced to measure dose-dependent inhibition. Nile Red is utilized because it specifically fluoresces in non-polar intracellular lipid droplets, providing a direct, high-throughput quantitative readout of sebum production without requiring complex lipid extraction.
-
Cell Culture & Starvation : Seed human primary sebocytes in 96-well plates at
cells/well. Starve in serum-free media for 24 hours to establish a baseline and synchronize the cell cycle. -
Induction & Treatment : Co-treat cells with 10 nM DHT (to induce lipid synthesis) and varying concentrations of Clascoterone (0.1 µM to 10 µM). Include a vehicle control (DMSO) to measure baseline induction, and an active comparator (e.g., Spironolactone) to validate the assay's sensitivity.
-
Lipid Quantification (Nile Red) : After 72 hours of incubation, wash cells with PBS and stain with Nile Red (1 µg/mL) for 15 minutes. Read fluorescence using a microplate reader (Excitation: 485 nm / Emission: 565 nm).
-
Cytokine Analysis : Collect the supernatant prior to staining. Run a sandwich ELISA for IL-6 and PGE2 to quantify the anti-inflammatory downstream effect.
-
Self-Validation System : A successful assay must show a dose-dependent decrease in both Nile Red fluorescence and IL-6 concentration relative to the DHT-only control, validating successful AR blockade.
Figure 3: In vitro validation assay workflow for evaluating AR antagonism.
Clinical Development & Efficacy Data
The clinical translation of CB-03-01 resulted in two distinct formulations tailored to specific dermatological needs: a 1% cream (Winlevi) for Acne Vulgaris and a 5% solution (Breezula) for Androgenetic Alopecia 2.
-
Acne Vulgaris (Phase 3) : Winlevi 1% cream demonstrated statistically significant reductions in both inflammatory and non-inflammatory lesions compared to the vehicle over 12 weeks of twice-daily application 2.
-
Androgenetic Alopecia (Phase 3 SCALP 1 & 2) : In male AGA, the miniaturization of hair follicles is driven by DHT. Clascoterone 5% solution showed a remarkable 5.39-fold (539%) and 1.68-fold (168%) relative improvement in Target Area Hair Count (TAHC) versus placebo over 6 to 12 months 8.
Table 1: Summary of Clascoterone Clinical Efficacy
| Indication | Formulation | Trial Phase | Key Endpoints | Efficacy Outcome vs. Vehicle | Systemic Side Effects |
| Acne Vulgaris | 1% Cream (Winlevi) | Phase 3 | IGA Success (≥2 point drop), Lesion Count | 18-20% success rate (vs 7-9% vehicle) 4 | Negligible (HPA axis suppression <5%) 7 |
| Androgenetic Alopecia | 5% Solution (Breezula) | Phase 3 (SCALP 1 & 2) | Target Area Hair Count (TAHC) at 6-12 months | 168% to 539% relative improvement in TAHC 8 | Negligible |
Conclusion
Clascoterone represents a paradigm shift in dermatological pharmacology. By exploiting the ubiquitous presence of epidermal esterases, it achieves localized, potent AR antagonism without the systemic liabilities of traditional anti-androgens. Its continued development across multiple formulations highlights the versatility of targeted, metabolically labile steroid design in modern drug discovery.
References
-
PatSnap - What is the mechanism of Clascoterone? URL: [Link]
-
DermNet - Clascoterone: Uses, Side-Effects and More URL: [Link]
-
Skin Therapy Letter - Topical Clascoterone for Acne Vulgaris URL: [Link]
-
Next Steps in Dermatology - Clascoterone Cream | Therapeutic Cheat Sheet URL:[Link]
-
Wikipedia - Clascoterone URL: [Link]
-
Dermatology Times - Clascoterone 5% Delivers Strong Phase 3 Hair-Growth Results URL:[Link]
-
FDA.gov - WINLEVI (clascoterone) cream Labeling URL: [Link]
-
ResearchGate - Efficient synthesis of clascoterone via lipase-catalyzed solvent-free alcoholysis URL: [Link]
Sources
- 1. nextstepsinderm.com [nextstepsinderm.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Clascoterone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Clascoterone? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
17alpha-propionate biological activity in vitro
Executive Summary: The 17 -Propionate Paradigm
The 17
This guide analyzes the biological activity of the 17
Molecular Mechanism & Structural Logic
The "Soft Drug" Scaffold
The biological activity of Cortexolone 17
-
High Affinity Binding (Target Tissue): The 17
-propionate chain mimics the D-ring geometry of Dihydrotestosterone (DHT), allowing it to fit snugly into the ligand-binding domain (LBD) of the Androgen Receptor. -
Rapid Hydrolysis (Systemic Circulation): Unlike 17
-esters, the 17 -ester is sterically positioned to be highly susceptible to plasma esterases.[1] Upon absorption into the blood, it is hydrolyzed to Cortexolone (11-Deoxycortisol), which lacks significant AR binding affinity.[1]
Signaling Pathway Visualization
The following diagram illustrates the competitive antagonism of Clascoterone against DHT within the sebocyte, preventing downstream lipogenesis and inflammation.
Caption: Competitive antagonism of Cortexolone 17
In Vitro Profiling: Key Assays & Data
To validate the biological activity of a 17
Comparative Binding Affinity (Ki)
In competitive binding assays using rat prostate cytosol or AR-transfected COS-7 cells, Cortexolone 17
| Compound | Target Receptor | Relative Binding Affinity (RBA) | Ki (nM) | Biological Outcome |
| DHT | Androgen (AR) | 100 (Reference) | ~0.2 - 0.5 | Potent Agonist |
| Clascoterone | Androgen (AR) | ~85 - 90 | ~10 - 15 | Potent Antagonist |
| Spironolactone | Androgen (AR) | ~5 - 10 | >50 | Weak Antagonist |
| Cortexolone | Androgen (AR) | < 1 | >1000 | Inactive Metabolite |
Note: Data synthesized from Rosette et al. (2019) and Celasco et al. (2004).[1]
Functional Bioactivity: Sebocyte Inhibition
The primary therapeutic target is the sebocyte. Efficacy is measured by the reduction of lipid droplets (sebum precursor) and inflammatory cytokines (IL-6, IL-8) induced by Testosterone.[1]
Detailed Experimental Protocols
These protocols are designed to be self-validating. The inclusion of positive (DHT/Testosterone) and negative (Vehicle) controls is mandatory for data integrity.[1]
Protocol A: Androgen Receptor Transcriptional Reporter Assay
Objective: To quantify the antagonist potency of 17
Materials:
-
Cell Line: MDA-kb2 (Breast cancer line stably expressing AR-luciferase reporter).[1]
-
Reagents: Dihydrotestosterone (DHT), Cortexolone 17
-propionate, Steady-Glo Luciferase System.[1]
Workflow:
-
Seeding: Plate MDA-kb2 cells at
cells/well in 96-well white-walled plates using charcoal-stripped serum media (to remove endogenous hormones). -
Starvation: Incubate for 24 hours to baseline receptor activity.
-
Treatment:
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Detection: Add 100
L Luciferase reagent; incubate 15 mins. Read luminescence. -
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: Metabolic Stability (The "Soft Drug" Validation)
Objective: To prove the compound degrades in plasma (systemic safety) but remains stable in skin (local efficacy).
Workflow Visualization:
Caption: Comparative metabolic stability workflow to validate the "soft drug" profile of 17
Step-by-Step:
-
Preparation: Prepare 1
M solution of Cortexolone 17 -propionate in human plasma and in human skin S9 fraction (or homogenate). -
Time Course: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction immediately with 3 volumes of ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor parent (402.5 m/z) and metabolite (Cortexolone, 346.4 m/z).[1]
-
Validation Criteria:
References
-
Rosette, C., et al. (2019). "Cortexolone 17
-Propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro."[1][3][4] Journal of Drugs in Dermatology. -
Celasco, G., et al. (2004). "Biological profile of cortexolone 17
-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist."[1][5] Arzneimittelforschung. -
Mazzetti, A., et al. (2019). "Pharmacokinetics and Safety of Clascoterone Cream 1% in Subjects With Acne Vulgaris."[1] Journal of Drugs in Dermatology.
-
Ferraboschi, P., et al. (2014). "Cortexolone 17
-propionate: a new topical antiandrogen."[1] Expert Opinion on Therapeutic Patents.
Methodological & Application
Application Note: Scalable Synthesis and Purification of Cortexolone 17α-propionate (Clascoterone)
Executive Summary
Cortexolone 17α-propionate (Clascoterone) is a novel androgen receptor inhibitor approved for the topical treatment of acne vulgaris (Winlevi®). Structurally, it is the 17-propionate ester of 11-deoxycortisol (Cortexolone). The synthesis of 17α-esters of corticosteroids presents a specific regiochemical challenge: the 17α-hydroxyl group is a tertiary, sterically hindered alcohol, while the 21-hydroxyl group is a primary, highly reactive alcohol. Direct esterification typically yields the 21-ester or a mixture.
This guide details the Orthoester Exchange Strategy , the industry-standard protocol for achieving high regioselectivity at the 17α-position. We incorporate process improvements (derived from recent patent literature) that minimize the formation of the thermodynamically stable 21-propionate byproduct via controlled hydrolysis.
Retrosynthetic Analysis & Strategy
To selectively esterify the 17α-position without protecting the 21-hydroxyl, we utilize a cyclic orthoester intermediate. This method locks the 17α and 21-hydroxyls into a 1,3-dioxolane ring, which is then hydrolytically opened. Under specific acidic conditions, this hydrolysis yields the 17α-monoester almost exclusively.
Synthetic Pathway Diagram
The following flowchart illustrates the critical intermediates and decision nodes in the synthesis.
Figure 1: Synthetic workflow utilizing the orthoester protection strategy to ensure 17α-regioselectivity.[1]
Detailed Experimental Protocol
Materials & Reagents[2]
-
Precursor: Cortexolone (11-Deoxycortisol) [CAS: 152-58-9]
-
Reagent: Triethyl orthopropionate (TEOP) [CAS: 115-80-0]
-
Catalyst: p-Toluenesulfonic acid monohydrate (PTSA)
-
Solvents: Toluene (anhydrous), Methanol, Ethanol, Ethyl Acetate, n-Hexane.
-
Buffer: Sodium acetate / Acetic acid.
Step 1: Formation of the Cyclic Orthoester
This step creates the 17,21-ethylorthopropionate intermediate. Anhydrous conditions are critical to prevent premature hydrolysis.
-
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and nitrogen inlet.
-
Charging: Load Cortexolone (10.0 g, 28.9 mmol) and Toluene (150 mL).
-
Reagent Addition: Add Triethyl orthopropionate (10.2 g, 58.0 mmol, ~2.0 eq) and PTSA (0.15 g, 0.8 mmol).
-
Reaction: Heat to reflux (110°C). Monitor the collection of ethanol in the Dean-Stark trap.
-
Completion: Reflux for 2–4 hours. Verify conversion by TLC (SiO2, Hexane:EtOAc 1:1). The polar starting material (Cortexolone) should disappear, replaced by a less polar spot (Orthoester).
-
Workup: Cool to room temperature. Add triethylamine (0.5 mL) to neutralize the acid catalyst (preventing rearrangement). Concentrate the toluene solution under vacuum to obtain the crude orthoester as a viscous oil or semi-solid.
Step 2: Regioselective Hydrolysis
This is the Critical Process Parameter (CPP) . Strong acids or high temperatures promote "acyl migration," shifting the ester from the 17α position to the thermodynamically more stable 21-position.
-
Solubilization: Dissolve the crude orthoester residue in Methanol (100 mL).
-
Hydrolysis: Prepare a buffer solution of Acetic Acid (0.5 mL) in Water (20 mL). Add this slowly to the methanol solution.
-
Target pH: 4.5 – 5.5.
-
-
Reaction: Stir at 40°C for 2–3 hours.
-
Quenching: Once the orthoester is consumed (<1%), precipitate the product by slowly adding Water (200 mL) while stirring vigorously.
-
Isolation: Filter the white precipitate. Wash with water (3 x 50 mL) to remove residual acid and methanol.
-
Drying: Dry the filter cake under vacuum at 40°C.
-
Crude Yield: Expect ~9.5 g (85-90%).
-
Step 3: Purification (Crystallization)
To meet pharmaceutical grade (>99.5% purity), the product must be crystallized to remove any 21-propionate isomer and unreacted Cortexolone.
Protocol A: Ethanol/Water (Preferred for Polymorph Control) [4]
-
Dissolve crude Cortexolone 17α-propionate in Ethanol (50 mL) at 60°C.
-
Filter hot to remove particulates.
-
Slowly add Water (100 mL) while maintaining temperature at 50-60°C until slight turbidity persists.
-
Cool slowly to room temperature (25°C) over 2 hours, then to 0-5°C for 1 hour.
-
Filter the crystals and wash with cold Ethanol/Water (1:2).
-
Dry at 40-50°C.
Protocol B: Acetone/Hexane (Alternative)
-
Dissolve crude material in Acetone (10 volumes) at reflux.
-
Add n-Hexane (20 volumes) slowly.
-
Cool to crystallize.
Process Validation & Analytics
HPLC Method
The primary challenge is separating the 17-propionate (Product) from the 21-propionate (Impurity).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-10 min: 40%→90% B; 10-12 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 242 nm (characteristic enone absorption) |
| Retention Times | Cortexolone: ~3.5 min 17α-Propionate: ~6.8 min 21-Propionate: ~7.2 min |
NMR Characterization
Proton NMR is definitive for confirming the ester position.
-
H-21 Protons (Diagnostic):
-
In Cortexolone (Unsubstituted): The H-21 protons appear as a singlet or AB quartet around 4.2 – 4.6 ppm .
-
In 17α-Propionate (Product): The H-21 protons remain upfield (similar to starting material) because the 21-OH is free.
-
In 21-Propionate (Impurity): The H-21 protons shift downfield (deshielded by the ester) to ~4.8 – 5.0 ppm .
-
Mechanism of Action & Troubleshooting
Mechanism: Orthoester Rearrangement
The hydrolysis proceeds via the protonation of an alkoxy group on the orthoester. The direction of ring opening is determined by stereoelectronics. Under mild acidic conditions, the C17-O bond is preserved, and the C21-O bond is cleaved, resulting in the 17-ester.
Figure 2: Mechanistic divergence in orthoester hydrolysis. Control of pH is essential to favor the green path.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield of Orthoester | Water in system. | Ensure Toluene is dry; check Dean-Stark efficiency. |
| High 21-Propionate Level | Hydrolysis pH too low (<3). | Use buffered acetic acid; do not use HCl or H2SO4. |
| Incomplete Hydrolysis | pH too high (>6) or temp too low. | Adjust pH to 4.5-5.0; increase temp to 40°C. |
| Oily Product | Residual solvent or impurities. | Recrystallize from Ethanol/Water; seed with pure crystal. |
References
-
Cosmo S.p.A. (2012).[1] Cortexolone 17α-propionate in crystalline form I. EP Patent 2503004 A1.[1] Link
-
Gardi, R., et al. (1961).[5] Preparation of 17-esters of corticosteroids via orthoesters. Tetrahedron Letters, 2(13), 448-451. Link
-
Turner, R.B. (1953).[2][5][12] Acylation of 17-hydroxycorticosteroids. Journal of the American Chemical Society, 75(14), 3489. Link
-
U.S. Food and Drug Administration (FDA). (2020). Winlevi (clascoterone) Cream Prescribing Information. Link
-
Ferraboschi, P., et al. (2008). Lipase-catalyzed preparation of corticosteroid 17alpha-esters endowed with antiandrogenic activity. Tetrahedron Letters, 49(31), 4610-4612. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2503004A1 - Cortexolone-17alpha-propionate in crystalline form I - Google Patents [patents.google.com]
- 3. IL291468A - A process for the preparation of cortexolone 17alpha-propionate and its new crystalline hydrate - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. EP2503005B1 - Cortexolone-17alpha-propionate in hydrate crystalline form IV - Google Patents [patents.google.com]
- 6. WO2015091733A1 - CORTEXOLONE 17α-PROPIONATE FOR USE IN THE TREATMENT OF SKIN WOUNDS AND/OR ATROPHIC SKIN DISORDERS - Google Patents [patents.google.com]
- 7. invivochem.cn [invivochem.cn]
- 8. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. EP2173891B1 - Enzymatic process for obtaining cortexolone-17-alpha-propionate in crystalline form III - Google Patents [patents.google.com]
HPLC-MS analysis of 17alpha-propionate compounds
Application Note: HPLC-MS Analysis of 17 -Propionate Compounds
Focus Compounds: Clobetasol Propionate, Halobetasol Propionate, Fluticasone Propionate Document ID: AN-STR-17P-V2.0
Abstract
The analysis of 17
Introduction: The Analytical Paradox
17
This migration creates a specific analytical hazard: Isobaric Interference. The 21-propionate degradation product has the same molecular weight and similar fragmentation pattern as the active 17-propionate API. Standard low-resolution MS cannot distinguish them; they must be chromatographically resolved.
Mechanism of Instability: Acyl Migration
Understanding the chemistry is prerequisite to method development. The 17
Key Driver: The reaction is base-catalyzed.[1] Implication: Sample preparation and mobile phases must be maintained at acidic pH (typically 2.5 – 4.5) to suppress this migration.
Visualization: The Acyl Migration Pathway
Caption: The irreversible migration of the propionate ester from position 17 to 21, driven by pH and solvent conditions.
Method Development Strategy
Column Selection
Standard C18 columns often fail to resolve the 17- and 21-isomers adequately.
-
Recommended: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. These offer
- interactions with the steroid backbone that differ subtly between the two isomers, enhancing selectivity. -
Alternative: High-density C18 with steric protection (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18(2)).
Mobile Phase Chemistry
-
Buffer: Ammonium Formate or Ammonium Acetate (10mM).
-
pH Modifier: Formic acid is essential. Target pH 3.0 – 3.5.
-
Organic Modifier: Acetonitrile is preferred over Methanol. Methanol is a protic solvent and can accelerate transesterification if the buffer capacity is weak.
Protocol 1: Stability-Indicating HPLC-UV/MS (QC Focus)
Purpose: Impurity profiling and assay of drug substance/product. Capable of separating the 21-propionate isomer.
Materials
-
Column: Agilent Zorbax SB-Phenyl (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid).[2]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Critical for resolution) |
| Injection Vol | 10 µL |
| Detection | UV @ 240 nm (Quant); MS (Qual) |
| Run Time | 25 Minutes |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 35 | Equilibration |
| 15.0 | 60 | Linear Gradient |
| 20.0 | 90 | Wash |
| 20.1 | 35 | Re-equilibration |
| 25.0 | 35 | Stop |
Sample Preparation (Critical Step)[2][3]
-
Stock: Dissolve 10 mg standard in Acetonitrile (Do not use MeOH).
-
Diluent: 60:40 Water:Acetonitrile (0.1% Formic Acid).
-
Procedure: Dilute stock to 0.1 mg/mL. Keep samples at 4°C in the autosampler. Analyze within 12 hours.
Protocol 2: High-Sensitivity LC-MS/MS (Bioanalysis Focus)
Purpose: Quantification of 17-propionates in plasma/serum for PK studies. Focus is on sensitivity and matrix removal.
Workflow Visualization
Caption: Liquid-Liquid Extraction (LLE) workflow designed to minimize matrix effects and prevent acyl migration during processing.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Precursor Ion:
(e.g., Clobetasol Propionate 467.2). -
Product Ions:
-
Quantifier:
355.2 (Loss of propionic acid side chain). -
Qualifier:
337.2 (Subsequent loss of water).
-
Extraction Protocol (LLE)[2][4]
-
Aliquot: Transfer 200 µL plasma to a chemically inert tube.
-
Acidification: Add 20 µL of 1% Formic Acid (Crucial to lock the ester).
-
Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE). Vortex 5 mins.[3]
-
Separation: Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Flash freeze the aqueous bottom layer (dry ice/acetone bath) and pour off the organic top layer into a clean glass tube.
-
Dry: Evaporate under Nitrogen at 35°C.
-
Reconstitute: 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA).
Troubleshooting & System Suitability
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Acyl migration occurring in the autosampler. | Ensure diluent pH is < 4.0. Lower autosampler temp to 4°C. Avoid Methanol in diluent. |
| Tailing | Secondary interactions with silanols. | Increase buffer concentration to 20mM or switch to an end-capped column (e.g., "AQ" or "Shield" type). |
| Signal Suppression | Phospholipids eluting from matrix. | In bioanalysis, monitor |
| Retention Shift | pH drift in aqueous mobile phase. | Ammonium formate buffers are volatile; prepare fresh daily. |
System Suitability Criteria (USP-aligned):
-
Resolution (
): > 1.5 between 17-propionate and 21-propionate isomers. -
Tailing Factor: < 1.5.
-
Precision: RSD < 2.0% for 5 replicate injections.
References
-
United States Pharmacopeia (USP). USP Monograph: Clobetasol Propionate.[4][5] Rockville, MD: United States Pharmacopeial Convention.[4]
-
Fiori, J., et al. (2013). "LC-MS/MS determination of clobetasol propionate and its metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.
-
Garg, S., et al. (2015). "Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method." Journal of Chromatographic Science.
- Anderson, B.D., et al. (1984). "Strategies for the chromatographic analysis of unstable steroids." Journal of Pharmaceutical Sciences. (Foundational text on corticosteroid ester stability).
Application Note: In Vitro Pharmacological Profiling of 17α-Propionate (Clascoterone)
Introduction & Mechanism of Action
Cortexolone 17α-propionate (Clascoterone) is a peripherally selective, high-affinity androgen receptor (AR) antagonist[1]. Unlike systemic antiandrogens, clascoterone is structurally designed for topical application, rapidly hydrolyzing into the inactive metabolite cortexolone to avoid systemic side effects[2]. This application note details a comprehensive, self-validating in vitro testing protocol to evaluate its efficacy in antagonizing AR-mediated transcription, lipid synthesis (sebogenesis), and inflammatory cytokine release[1].
Clascoterone shares a four-ring steroidal backbone that mimics both dihydrotestosterone (DHT) and spironolactone, allowing it to act as a direct competitive inhibitor at the AR ligand-binding domain[2]. By blocking DHT binding, clascoterone prevents AR nuclear translocation, thereby halting the transcription of genes responsible for excessive sebum production and inflammatory cascades (e.g., IL-1β, IL-8)[1].
Fig 1: Clascoterone competitive inhibition of DHT-induced AR signaling and downstream sebogenesis.
Experimental Design & Rationale
To ensure scientific integrity, the experimental choices in this protocol are driven by strict physiological causality:
-
Cell Models: Primary human sebocytes are utilized for lipid and cytokine assays because they retain physiological lipogenic responses and endogenous AR expression, unlike many immortalized lines which lose lipogenic capacity over time[1]. For high-throughput transcriptional analysis, an AR-luciferase reporter cell line is employed to isolate receptor-level antagonism from downstream phenotypic variables[3].
-
Agonist Selection: DHT is used to stimulate the cells because it is the most potent endogenous androgen driving acne pathogenesis and sebocyte proliferation[2].
-
Benchmarking: Spironolactone is included as a positive control for AR antagonism, providing a comparative baseline for clascoterone's relative potency[1].
Materials & Reagents
-
Test Compound: Clascoterone (Cortexolone 17α-propionate), ≥98% purity[4].
-
Agonist: Dihydrotestosterone (DHT).
-
Positive Control: Spironolactone.
-
Cell Lines: Primary human sebocytes; AR-Reporter Cell Line (e.g., MDA-kb2).
-
Assay Kits: Luciferase Assay System; Human IL-8 and IL-1β ELISA kits.
-
Stains: Nile Red (for neutral lipid quantification).
Step-by-Step Methodologies
Protocol 1: Compound Preparation and Storage
Causality: Proper solvation is critical for lipophilic steroidal compounds to prevent precipitation in aqueous culture media, which would artificially lower the effective concentration and skew IC50 calculations[5].
-
Dissolve Clascoterone powder in 100% DMSO to create a 10 mM stock solution[3].
-
Aliquot and store at -80°C (stable for up to 2 years) to prevent repeated freeze-thaw degradation[5].
-
For working solutions, perform serial dilutions in DMSO. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: AR Reporter Gene Assay (Transcriptional Inhibition)
Causality: This assay isolates the direct interaction between clascoterone and the AR, stripping away the complex metabolic pathways of the sebocyte to provide a pure measurement of transcriptional blockade[3].
-
Seed AR-reporter cells in a 96-well white opaque plate at
cells/well in assay medium containing charcoal-stripped serum (to remove endogenous steroids). -
Incubate for 24 hours at 37°C, 5% CO
. -
Pre-treat cells with varying concentrations of Clascoterone (0.1 nM to 10 µM) or Spironolactone for 1 hour.
-
Stimulate cells with 1 nM DHT (EC80 concentration determined via prior agonist dose-response).
-
Incubate for 24 hours.
-
Add luciferase detection reagent, incubate for 10 minutes in the dark, and read luminescence using a microplate reader. Validation Check: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and maximum inhibition control (10 µM Spironolactone). The assay is only valid if Z' > 0.5.
Protocol 3: Sebocyte Lipid Production Assay (Phenotypic Antagonism)
-
Culture primary human sebocytes in 24-well plates until 80% confluent.
-
Switch to differentiation medium (serum-free) for 24 hours to synchronize the cells.
-
Co-treat cells with 10 nM DHT and escalating doses of Clascoterone (0.1 µM to 50 µM) for 72 hours[1].
-
Wash cells with PBS and stain with Nile Red (1 µg/mL) for 15 minutes at room temperature.
-
Measure fluorescence (Excitation 485 nm / Emission 535 nm) to quantify intracellular neutral lipids.
-
Crucial Step: Normalize fluorescence units to total protein content (using a BCA assay) to ensure reductions in lipids are due to AR antagonism, not compound-induced cell death.
Protocol 4: Inflammatory Cytokine Quantification
-
Collect the conditioned media from the sebocytes treated in Protocol 3 after the 72-hour incubation.
-
Centrifuge the media at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Perform ELISA for IL-8 and IL-1β according to the manufacturer's instructions.
-
Measure absorbance at 450 nm and calculate cytokine concentrations using a standard curve.
Fig 2: Multiplexed in vitro workflow for evaluating AR antagonism and downstream cellular effects.
Data Presentation & Quality Control
Table 1: Expected Pharmacological Profile of Clascoterone
| Assay Type | Target / Readout | Expected Clascoterone Result | Comparator (Spironolactone) |
| AR Reporter | Transcriptional Inhibition | IC50 ≈ High Affinity (nM range) | Comparable IC50 |
| Lipid Synthesis | Nile Red Fluorescence | Dose-dependent reduction | Dose-dependent reduction |
| Cytokine Release | IL-8 Concentration | Significant inhibition at 10 µM | Inferior inhibition vs. Clascoterone |
| Cytokine Release | IL-1β Concentration | Significant inhibition at 10 µM | Inferior inhibition vs. Clascoterone |
Table 2: Assay Validation and Quality Control Metrics
| QC Parameter | Threshold for Validity | Corrective Action if Failed |
| Z'-factor (Reporter) | > 0.5 | Optimize cell seeding density or DHT EC80 concentration. |
| Cell Viability | > 90% viability at max dose | Reduce maximum compound concentration; check DMSO %. |
| Vehicle Control | Baseline response | Ensure charcoal-stripped serum is fully depleted of steroids. |
| Standard Curve (ELISA) | R² > 0.99 | Prepare fresh standards; ensure proper pipette calibration. |
References
- Cortexolone 17α-propionate (Clascoterone)
- Clascoterone: A Novel Topical Anti-androgen for the Treatment of Acne.
- Clascoterone ≥98% (HPLC). sigmaaldrich.com.
- Cortexolone 17α-propion
- Clascoterone | Androgen Receptor Inhibitor. medchemexpress.com.
- Draft Guidance on Clascoterone August 2023. fda.gov.
Sources
- 1. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clascoterone: A Novel Topical Anti-androgen for the Treatment of Acne - [practicaldermatology.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Clascoterone ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Formulation and Solid-State Characterization of Cortexolone 17α-Propionate for Topical Delivery
Target Audience: Formulation Scientists, Analytical Chemists, and Pre-clinical Drug Development Professionals.
Executive Summary
Cortexolone 17α-propionate (Clascoterone) is a first-in-class, topically active androgen receptor (AR) antagonist approved for the treatment of androgen-dependent skin disorders such as acne vulgaris[1],[2]. Developing a robust topical formulation for this active pharmaceutical ingredient (API) requires overcoming significant pre-formulation challenges, specifically regarding its polymorphic transitions, lipid solubility, and chemical stability. This application note provides a comprehensive, self-validating framework for the synthesis, solid-state characterization, and topical formulation of Cortexolone 17α-propionate.
Mechanism of Action & Pharmacological Rationale
Androgens, primarily dihydrotestosterone (DHT), drive acne pathogenesis by binding to ARs in the pilosebaceous unit, triggering sebaceous gland proliferation and excess sebum production[2]. Clascoterone acts by competitively binding to these local ARs with high affinity, effectively blocking the downstream signaling cascades[2]. Because it is rapidly metabolized into inactive cortexolone in the periphery, it exhibits an apparent absence of systemic antiandrogenic effects[1].
Mechanism of Clascoterone competing with DHT for Androgen Receptor binding.
Pre-Formulation: Solid-State Polymorphism and Solubility
The solid-state behavior of Cortexolone 17α-propionate dictates its thermodynamic stability within a vehicle. The API exists in three anhydrous forms (CPI, CPII, CPIII) and one monohydrated crystalline form (CPW / Form IV)[1].
Table 1: Polymorphic Forms of Cortexolone 17α-Propionate
| Form | Hydration State | Distinguishing Features | Formulation Rationale & Causality |
| Form I (CPI) | Anhydrous | Melting point ~126-129 °C[3] | Metastable; obtained via tert-butyl methyl ether crystallization[4]. Prone to transition in aqueous media. |
| Form II (CPII) | Anhydrous | Distinct XRPD profile | Obtained via diisopropyl ether crystallization[4]. Used primarily in non-aqueous lipid bases. |
| Form III (CPIII) | Anhydrous | High thermodynamic stability | Standard anhydrous form; exhibits markedly different solid-state behavior compared to the hydrate[1]. |
| Form IV (CPW) | Monohydrate | Distinct IR/DSC profile[5] | Highly stable in aqueous environments. Prevents spontaneous hydration and Ostwald ripening in O/W creams[5]. |
Table 2: Solubility Profile for Vehicle Selection
| Solvent System | Solubility | Application in Development |
| DMSO | ≥ 100 mg/mL (248.43 mM)[6] | High solubility; utilized for preparing stock solutions for in vitro receptor binding assays. |
| Corn Oil (Lipid Phase) | ≥ 2.75 mg/mL (6.83 mM)[6] | Confirms compatibility with lipophilic vehicles required for topical emulsion lipid phases. |
| 20% SBE-β-CD in Saline | ≥ 2.75 mg/mL (6.83 mM)[6] | Aqueous complexation strategy for enhancing bioavailability in specialized hydrogel patches. |
Experimental Protocols
Protocol 1: Regioselective Enzymatic Synthesis of Cortexolone 17α-Propionate
Scientific Causality: Chemical hydrolysis of 17α,21-diesters frequently causes acyl migration (from the 17α to the 21-position) due to the thermodynamic instability of the 17α-monoester in acidic or basic conditions[5]. To prevent this degradation and ensure high API purity, an enzymatic alcoholysis process using Candida antarctica lipase B (CALB) is utilized. This enzyme provides strict regioselective cleavage at the C-21 position[4].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve cortexolone 17α,21-dipropionate in an aprotic organic solvent (e.g., toluene or tetrahydrofuran) to achieve a concentration between 0.01 and 0.15 M (optimally 0.025 M)[3].
-
Acyl Acceptor Addition: Introduce a primary alcohol (e.g., octanol or butanol) to act as the acyl acceptor for the reaction[3].
-
Enzyme Introduction: Add immobilized CALB enzyme at a concentration of approximately 5,000 U/mmol[4].
-
Incubation: Maintain the reaction mixture at 20–32 °C for 24–72 hours under continuous orbital shaking[4]. Self-Validation: Monitor the reaction via HPLC; the disappearance of the diester peak validates the completion of the alcoholysis.
-
Recovery: Filter the mixture to recover the immobilized enzyme. Note: The enzyme can be reutilized in several cycles without losing catalytic activity, ensuring industrial cost-efficiency[4].
-
Crystallization: Evaporate the solvent under reduced pressure. Crystallize the resulting residue using aqueous solvent mixtures to specifically isolate the hydrated crystalline Form IV (CPW)[5].
Protocol 2: Preparation of 1% (w/w) Topical O/W Cream Formulation
Scientific Causality: A 1% concentration provides optimal local antiandrogenic activity[1]. An oil-in-water (O/W) emulsion is selected to balance the lipophilicity of the API with patient compliance. Form IV (hydrate) is utilized because an anhydrous polymorph would spontaneously hydrate in the aqueous microenvironment of the cream, leading to crystal growth and phase separation[5].
Step-by-Step Methodology:
-
Lipid Phase Preparation: In a jacketed vessel, combine cetyl alcohol, stearyl alcohol, and mineral oil. Heat to 70 °C until completely melted. Add 1.0% (w/w) Cortexolone 17α-propionate (Form IV) and stir until fully dissolved. Causality: The lipid phase acts as the primary reservoir for the highly lipophilic API.
-
Aqueous Phase Preparation: In a separate vessel, dissolve polysorbate 80 (surfactant), propylene glycol, and preservatives in purified water. Heat to 70 °C. Causality: Propylene glycol acts as a thermodynamic sink modifier and penetration enhancer, disrupting the highly ordered intercellular lipids of the stratum corneum to facilitate API diffusion.
-
Emulsification: Slowly inject the lipid phase into the aqueous phase under high-shear homogenization (3000 rpm for 10 minutes).
-
Cooling & Gelation: Reduce stirring speed to 500 rpm and cool the emulsion to 25 °C. Self-Validation: The controlled cooling rate ensures the formation of a stable liquid crystalline gel network. Perform rheological yield-stress testing to validate the physical stability of the emulsion.
Protocol 3: In Vitro Permeation Testing (IVPT) for Formulation Validation
Scientific Causality: IVPT acts as a self-validating system to confirm that the API successfully partitions from the vehicle into the target tissue (epidermis/dermis) without excessive transdermal flux into the systemic circulation.
Step-by-Step Methodology:
-
Skin Preparation: Mount dermatomed human cadaver skin (300-400 µm thickness) onto static Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Receptor Media Equilibration: Fill the receptor compartment with Phosphate-Buffered Saline (PBS) containing 4% Bovine Serum Albumin (BSA). Equilibrate at 32 °C (physiological skin surface temperature). Causality: Clascoterone is highly lipophilic. Without BSA as a solubilizing agent in the receptor media, the API would accumulate in the dermis, violating "sink conditions" and artificially halting permeation.
-
Dosing: Apply a finite dose (10 mg/cm²) of the 1% cream formulation to the donor compartment.
-
Sampling: Extract 0.5 mL of receptor fluid at predetermined intervals (1, 2, 4, 8, 12, 24 hours), immediately replacing it with fresh media to maintain sink conditions.
-
Tissue Extraction: Post-24 hours, physically separate the stratum corneum using the tape-stripping method (15-20 strips). Extract the viable epidermis and dermis using a solvent extraction method (e.g., methanol/acetonitrile).
-
Quantification: Quantify the retained and permeated Cortexolone 17α-propionate using validated LC-MS/MS. Self-Validation: A successful formulation will show high API retention in the epidermal/dermal extracts and negligible API in the receptor fluid, validating its peripheral selectivity and lack of systemic absorption[1].
References
1.[7] CORTEXOLONE 17α-PROPIONATE FOR USE IN THE TREATMENT OF SKIN WOUNDS AND/OR ATROPHIC SKIN DISORDERS. Google Patents (WO2015091733A1). 7 2.[1] Biological Profile of Cortexolone 17a-Propionate (CB-03-01), a New Topical and Peripherally Selective Androgen Antagonist. ResearchGate. 1 3.[2] Cortexolone 17alpha-propionate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.2 4.[6] Clascoterone - Product Data Sheet. MedChemExpress. 6 5.[5] A process for the preparation of cortexolone 17alpha-propionate and its new crystalline hydrate. Google Patents (IL291468A). 5 6.[3] Cortexolone-17alpha-propionate in hydrate crystalline form IV. Google Patents (EP2503005B1). 3 7.[4] Cortexolone-17alpha-propionate in crystalline form I. European Patent Office (EP2503004A1).4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cortexolone 17alpha-propionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. EP2503005B1 - Cortexolone-17alpha-propionate in hydrate crystalline form IV - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. IL291468A - A process for the preparation of cortexolone 17alpha-propionate and its new crystalline hydrate - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. WO2015091733A1 - CORTEXOLONE 17α-PROPIONATE FOR USE IN THE TREATMENT OF SKIN WOUNDS AND/OR ATROPHIC SKIN DISORDERS - Google Patents [patents.google.com]
Animal models for testing 17alpha-propionate efficacy
Application Note: Preclinical Evaluation of Cortexolone 17
Executive Summary
This application note details the experimental frameworks for evaluating Cortexolone 17
This guide moves beyond basic screening, providing the Hamster Flank Organ (HFO) and Androgenetic Alopecia (AGA) Mouse protocols. These are the industry standards for validating local efficacy in acne and hair loss while confirming the lack of systemic anti-androgenic side effects.
Mechanistic Grounding: The 17 Advantage
To design a valid animal model, one must understand the molecule's fate. C17P competes with Dihydrotestosterone (DHT) for the AR in the cytoplasm of sebocytes and dermal papilla cells.
-
Local Efficacy: C17P binds AR, inhibiting nuclear translocation and downstream cytokine/lipid production.[1]
-
Systemic Safety: The 17
-ester bond is chemically unstable in plasma compared to the 17 position. It hydrolyzes to Cortexolone (inactive) and propionic acid, preventing systemic anti-androgenic effects (e.g., feminization, libido loss).
Visualization: Mechanism of Action & Metabolic Fate
Figure 1: Mechanism of action showing local AR antagonism versus rapid systemic inactivation.
Primary Efficacy Model: The Hamster Flank Organ (HFO)
The Syrian Golden Hamster possesses bilateral sebaceous structures (flank organs) on its back. These are highly androgen-sensitive. In males, they are large and pigmented; in females or castrated males, they regress. This is the gold standard for testing topical anti-androgens intended for acne [1].
Experimental Design
-
Subject: Male Syrian Golden Hamsters (10-12 weeks old).
-
Groups (n=8/group):
-
Vehicle Control: Acetone or Ethanol/Propylene Glycol (50:50).
-
Positive Control: Standard anti-androgen (e.g., Cyproterone Acetate).
-
Test Group: C17P (0.1%, 1.0%, 5.0% w/v).
-
Systemic Check: C17P (Subcutaneous injection) - Optional to prove topical selectivity.
-
Step-by-Step Protocol
-
Preparation (Day -1):
-
Lightly shave the dorsal flank area. Do not abrade the skin (inflammation mimics androgenic redness).
-
Measure baseline diameter of the flank organ (longitudinal and transverse axis) using digital calipers.
-
-
Treatment (Days 0–21):
-
Apply 50 µL of test solution topically to the right flank organ once daily.
-
Apply 50 µL of vehicle to the left flank organ (internal control).
-
Note: For castrated models, animals must be supplemented with Testosterone Propionate (TP) injections (SC, 1 mg/kg/day) to stimulate organ growth, which the C17P will attempt to block.
-
-
Data Collection (Weekly):
-
Morphometry: Measure long (
) and short ( ) axes. Calculate Area: . -
Visual Scoring: Grade pigmentation/bulk on a scale of 0 (flat/pale) to 5 (raised/dark dark brown).
-
-
Terminal Analysis (Day 22):
-
Euthanize animals.
-
Excise flank organs using a 6mm biopsy punch.
-
Wet Weight: Weigh immediately.
-
Histology: Fix in formalin. Stain with H&E to measure sebaceous gland cross-sectional area.
-
Validation Criteria
A valid C17P effect is defined as a statistically significant reduction in the treated (Right) organ size compared to the vehicle (Left) organ and the untreated control group, without a reduction in prostate weight (see Section 4).
Alopecia Rescue Model: The C57BL/6 Mouse
The C57BL/6 mouse is the standard for hair cycling studies because its melanogenesis is strictly coupled to the anagen (growth) phase. Telogen skin is pink; Anagen skin is black [2].
Protocol: Androgen-Induced Alopecia
-
Synchronization (Day 0):
-
Use 7-week-old female C57BL/6 mice (hair follicles are in spontaneous telogen).
-
Depilate the dorsal skin using a rosin/beeswax mixture. This forces all follicles into anagen .
-
-
Induction of Retardation (Day 1):
-
Administer Testosterone (1 mg/mouse/day, SC) or Dihydrotestosterone. This creates a high-androgen environment that retards hair regrowth (mimicking AGA).
-
-
Therapeutic Dosing (Day 1–28):
-
Apply C17P (1-5% solution) topically to the back daily.
-
Control: Vehicle only (hair growth remains retarded by the testosterone).
-
-
Scoring:
-
Observe skin color conversion from Pink (Telogen)
Grey Black (Anagen). -
Metric: "Anagen Score" (0 = 0% black skin, 100 = 100% black skin).
-
Safety & Selectivity: The Modified Hershberger Assay
To prove C17P is a superior "17
Workflow Visualization
Figure 2: Modified Hershberger Assay to distinguish local vs. systemic activity.
Interpretation:
-
Finasteride Group: Prostate weight significantly decreases (Systemic anti-androgen).
-
C17P Group: Prostate weight remains comparable to Vehicle group (No systemic effect), proving the rapid hydrolysis hypothesis [3].
Data Summary & Expected Outcomes
| Endpoint | Vehicle + Testosterone | C17P (Topical) + Testosterone | Reference (Systemic Anti-Androgen) |
| Hamster Flank Area | Large, Pigmented | Reduced, Paler | Reduced, Paler |
| Mouse Hair Regrowth | Retarded (Pink Skin) | Accelerated (Black Skin) | Accelerated |
| Prostate Weight | Hypertrophic | Hypertrophic (Unaffected) | Atrophic (Systemic Side Effect) |
| Plasma C17P Levels | N/A | Below LOQ | N/A |
| Plasma Cortexolone | N/A | Detectable | N/A |
Critical Troubleshooting (Field Notes)
-
Vehicle Selection: C17P is lipophilic. Avoid aqueous-only vehicles. A mix of Ethanol (30%), Propylene Glycol (50%), and Water (20%) is recommended for penetration.
-
Coprophagy in Rats: When testing topical formulations in rats/mice, they may groom and ingest the drug. Use Elizabethan collars if "pure" topical safety data is required to rule out oral ingestion effects.
-
Crystallization: 17
-propionate esters can crystallize on the skin surface if the solvent evaporates too fast. Add a small amount of Transcutol or similar co-solvent to maintain solubility on the skin.
References
-
Mazzetti, A. et al. (2019). "Biological Profile of Cortexolone 17
-Propionate (CB-03-01), a New Topical and Peripherally Selective Androgen Antagonist." Journal of Drugs in Dermatology, 18(5), 412-418.[1][2] Link -
Matias, J. R. et al. (1989). "Animal models of androgen-dependent disorders of the pilosebaceous apparatus. 1. The androchronogenetic alopecia (AGA) mouse as a model for male-pattern baldness."[3] Archives of Dermatological Research, 281(4), 247-253.[3] Link
-
Täubel, J. et al. (2021).[4] "A Phase 1 Study to Investigate the Effects of Cortexolone 17
-Propionate, Also Known as Clascoterone, on the QT Interval." Clinical Pharmacology in Drug Development, 10(2), 139-147. Link -
Rosette, C. et al. (2019).[1] "Cortexolone 17
-Propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro."[1][2][5] Journal of Drugs in Dermatology, 18(5), 412.[1][2] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of androgen-dependent disorders of the pilosebaceous apparatus. 1. The androchronogenetic alopecia (AGA) mouse as a model for male-pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Cell Culture Assays for Androgen Receptor Antagonists
Strategic Overview & Mechanism of Action
Developing Androgen Receptor (AR) antagonists requires distinguishing between simple ligand displacement and functional inhibition of downstream signaling. The AR is a nuclear hormone receptor that, upon ligand binding (e.g., Dihydrotestosterone, DHT), undergoes a conformational change, dissociates from Heat Shock Proteins (HSPs), dimerizes, and translocates to the nucleus to drive transcription at Androgen Response Elements (AREs).[1]
Current Therapeutic Context: First-generation antagonists (e.g., Bicalutamide) often allow nuclear translocation but inhibit transcriptional complex assembly. Second-generation antagonists (e.g., Enzalutamide) impose a stricter blockade, preventing nuclear translocation entirely and impairing DNA binding [1].[2]
AR Signaling & Inhibition Pathway
The following diagram illustrates the critical checkpoints for assay development:
Figure 1: Canonical AR signaling pathway highlighting distinct intervention points for first- and second-generation antagonists.[3]
Experimental Strategy: Cell Line Selection
Choosing the correct cell model is the single most common point of failure in AR assays. You must account for AR mutation status, as specific mutations can convert antagonists into agonists.
| Cell Line | AR Status | Key Characteristics | Recommended Use |
| LNCaP | Mutant (T877A) | Promiscuous AR.[4] Activated by progesterone, estrogen, and notably Flutamide [2].[4] | Initial screening; endogenous AR studies. Caution: T877A can yield false positives for antagonists. |
| VCaP | Wild-Type (Amp) | AR gene amplification. High expression. Expresses AR-V7 splice variant (constitutively active). | Validation of antagonists against WT receptor and splice variants. |
| PC-3 | Negative | Androgen-independent.[5][6][7] Highly metastatic. | Essential Negative Control. Compounds killing PC-3 are likely off-target tox, not AR-specific. |
| 22Rv1 | Mutant (H874Y) | Expresses full-length AR and truncated AR-V7. | Studying resistance mechanisms (Enzalutamide resistance). |
| AR-EcoScreen | Engineered | CHO or HEK293 stably transfected with human AR + Luciferase reporter. | Gold Standard for Screening (OECD TG 458) [3]. Clean background, no endogenous interference. |
Expert Insight: Do not rely solely on LNCaP for hit characterization. The T877A mutation alters the ligand-binding pocket, potentially allowing your putative antagonist to act as an agonist. Always validate hits in a Wild-Type system (VCaP or engineered line).
Critical Reagent Preparation: Charcoal-Stripped Serum[8][9]
Standard Fetal Bovine Serum (FBS) contains endogenous androgens (Testosterone/DHT) that will mask the effect of antagonists and reduce assay dynamic range. You must use Charcoal-Stripped FBS (CS-FBS).
Protocol: Preparation of CS-FBS
If commercial CS-FBS is unavailable, prepare as follows:
-
Activate Charcoal: Wash Dextran-Coated Charcoal (DCC) in sterile PBS to remove fines.
-
Incubation: Mix DCC with FBS (5% w/v) and incubate at 4°C overnight with slow stirring.
-
Clarification: Centrifuge at 10,000 x g for 30 minutes. Decant supernatant.
-
Filtration: Pass through a 0.22 µm PES filter.
-
Validation: Test a small aliquot with an ELISA kit for Testosterone to confirm levels are <0.1 nM.
Protocol A: Transcriptional Reporter Assay (Functional Screen)
This assay measures the ability of a compound to inhibit AR-driven transcription of a luciferase reporter gene.[8] It follows the principles of OECD Test Guideline 458 [3].
System: LNCaP cells transiently transfected with ARE-Luciferase OR Stably transfected AR-EcoScreen cells. Readout: Luminescence (RLU).
Workflow Diagram
Figure 2: 72-hour assay timeline ensuring depletion of endogenous steroids before treatment.
Detailed Steps:
-
Seeding (Day 0): Seed cells (e.g., 20,000/well in 96-well plate) in phenol-red free RPMI-1640 supplemented with 5% CS-FBS. Phenol red acts as a weak estrogen and must be avoided.
-
Agonist Challenge (Day 2):
-
To find an antagonist, you must stimulate the system.
-
Prepare the Agonist Control : Synthetic androgen R1881 (Methyltrienolone) is preferred over DHT because it is metabolically stable. Use at 0.1 nM - 1.0 nM (EC80 concentration).
-
Treatment: Add test compounds (serial dilution) + R1881 (constant EC80).
-
-
Controls:
-
Vehicle: DMSO (0.1% final).
-
Positive Control Antagonist: Enzalutamide (10 µM start, 1:3 dilution).
-
Background: Cells + Media (No R1881).
-
-
Incubation: Incubate for 24 hours.
-
Detection (Day 3): Add steady-glow luciferase reagent. Read on a luminometer.
Data Analysis:
Calculate % Inhibition relative to the R1881-only control.
Protocol B: Nuclear Translocation Assay (High-Content Imaging)
While reporter assays show if transcription is blocked, this assay determines how (mechanism). It distinguishes Enzalutamide-like (cytosolic retention) from Bicalutamide-like (nuclear entry allowed) mechanisms [4].
System: LNCaP or VCaP cells. Reagents: Primary anti-AR antibody, Hoechst 33342 (Nuclear stain), AlexaFluor-488 secondary.
Step-by-Step Protocol:
-
Seed: 10,000 cells/well in 96-well imaging plates (black wall, clear bottom) in CS-FBS media.
-
Starve: Incubate 24h to ensure AR is cytosolic.
-
Treat: Add Antagonist (10 µM) for 1 hour, then add R1881 (1 nM) for 2 hours.
-
Note: Pre-incubation with antagonist is crucial to allow binding before the agonist drives translocation.
-
-
Fix & Permeabilize: 4% Paraformaldehyde (15 min) followed by 0.2% Triton X-100 (10 min).
-
Stain:
-
Primary Ab: Mouse anti-Human AR (1:200) overnight at 4°C.
-
Secondary Ab: Goat anti-Mouse AF488 (1:500) + Hoechst 33342 (1 µg/mL) for 1 hour.
-
-
Image: High-Content Imager (e.g., Opera Phenix, CellInsight). 20x or 40x objective.
Quantification: Measure the Nuclear-to-Cytoplasmic (N/C) Ratio of AR intensity.
-
Vehicle (No R1881): Low N/C ratio (Cytosolic).
-
R1881 Only: High N/C ratio (Nuclear).
-
Enzalutamide + R1881: Low N/C ratio (Translocation blocked).
-
Bicalutamide + R1881: High N/C ratio (Translocation occurs, but transcription blocked).
Self-Validating Systems & Troubleshooting
To ensure "Trustworthiness," every plate must contain internal validity checks.
| Observation | Potential Cause | Solution |
| High Background in Vehicle Wells | Incomplete starvation or contaminated serum. | Verify CS-FBS. Ensure phenol-red free media. Increase starvation time to 48h. |
| Antagonist acts as Agonist | "Partial Agonism" or LNCaP mutation artifact. | Test in PC-3 (should be inactive) and VCaP (WT AR). If active in LNCaP but inactive in PC-3, it's likely T877A promiscuity. |
| PC-3 Toxicity | Off-target cytotoxicity. | Run a parallel CellTiter-Glo assay on PC-3. If IC50 is similar to LNCaP, the compound is a general toxin, not an AR antagonist. |
| Z-Factor < 0.5 | High variability. | Use automated liquid handling. Reduce DMSO concentration (<0.5%). |
References
-
Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790.
-
Veldscholte, J., et al. (1990). A mutation in the ligand binding domain of the androgen receptor of human LNCaP cells affects steroid binding characteristics and response to anti-androgens.[4] Biochemical and Biophysical Research Communications, 173(2), 534-540.
-
OECD. (2023). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals.[8][9] OECD Guidelines for the Testing of Chemicals, Section 4.
-
Rathkopf, D., & Scher, H. I. (2013). Androgen receptor antagonists in castration-resistant prostate cancer. Cancer Journal, 19(1), 43-49.
Sources
- 1. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
- 6. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 7. Sensitivity Profiles of Human Prostate Cancer Cell Lines to an 80 Kinase Inhibitor Panel | Anticancer Research [ar.iiarjournals.org]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. oecd.org [oecd.org]
Ultra-Sensitive Quantitative Analysis of 17α-Propionate Corticosteroids in Biological Matrices via LC-MS/MS
Target Analyte: Fluticasone Propionate (FP) as the model 17α-propionate corticosteroid. Application: Pharmacokinetic (PK) studies, therapeutic drug monitoring, and clinical research.
Executive Summary & Clinical Context
17α-propionate esters, such as fluticasone propionate (FP), are potent synthetic trifluorinated glucocorticoids widely used to manage asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Because these drugs are administered topically via inhalation or nasal spray, their systemic oral bioavailability is negligible (<1%)[1]. Consequently, circulating plasma concentrations at therapeutic doses are exceptionally low, typically yielding a
To accurately map the pharmacokinetic profile of these highly potent drugs, bioanalytical laboratories must deploy ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays capable of achieving Lower Limits of Quantification (LLOQ) in the sub-picogram per milliliter (0.05 – 0.20 pg/mL) range[2][3].
Analytical Challenges & Mechanistic Causality (E-E-A-T)
As a Senior Application Scientist, designing a robust assay for 17α-propionates requires moving beyond basic protocols to understand the causality behind each experimental parameter. The sub-pg/mL threshold introduces severe analytical vulnerabilities that must be mechanistically mitigated:
-
Matrix Effects & Phospholipid Ion Suppression: Direct protein precipitation (PPT) is fundamentally inadequate for sub-pg/mL steroid analysis. Zwitterionic plasma phospholipids (m/z 400–900) co-elute with highly lipophilic steroids (FP
), causing catastrophic ion suppression in the Electrospray Ionization (ESI) source. Causality: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) or Reverse-Phase C18 is strictly required to physically partition the neutral steroid from charged endogenous lipids[1][3]. -
Protein Binding Disruption: Corticosteroids exhibit >90% binding to plasma proteins such as transcortin and human serum albumin. Causality: Pre-treating the plasma aliquot with 2% Formic Acid or 0.2 M Zinc Sulfate denatures these carrier proteins, breaking hydrophobic and hydrogen bonds. This releases the free drug into the aqueous phase, ensuring >85% recovery during the SPE loading phase[2][3].
-
Chromatographic Orthogonality: Endogenous plasma contains hundreds of isobaric steroid derivatives (e.g., cortisone metabolites) that can cause false-positive MRM transitions. Causality: While sub-2 µm C18 columns are standard, utilizing Biphenyl or Phenyl-Hexyl stationary phases introduces orthogonal
interactions with the fluorinated aromatic rings of the 17α-propionate, effectively resolving the target analyte from endogenous biological noise[3].
Experimental Workflow & Visualization
Figure 1: End-to-end SPE-LC-MS/MS workflow for 17α-propionate quantification.
Detailed Step-by-Step Protocol
A. Reagents & Materials
-
Biological Matrix: Human
plasma[1]. -
Reference Standards: Fluticasone Propionate (Analyte) and Fluticasone-
or - (Internal Standard)[1][4]. -
SPE Cartridges: Oasis MCX (Waters) or Cleanert S C18 (Phenomenex)[1][2][3].
B. Sample Preparation (Solid-Phase Extraction)
-
Aliquoting & Spiking: Transfer 400–500 µL of human plasma into a 2 mL 96-well collection plate[1][2]. Spike with 50 µL of Internal Standard solution (e.g., 25 pg/mL Fluticasone-
)[1]. -
Pre-treatment: Add 500 µL of 2% Formic Acid in water (or 0.2 M
). Vortex aggressively for 2 minutes to disrupt protein binding, then centrifuge at 6000 rpm for 5 minutes[2][3]. -
SPE Conditioning: Condition the SPE cartridge with 1.0 mL of 100% Methanol, followed by 1.0 mL of LC-MS grade water[2].
-
Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of ~1 mL/min[1][2].
-
Washing: Wash with 1.0 mL of water, followed by 1.0 mL of 25% Methanol in water. Causality: The 25% organic wash is critical; it is strong enough to elute salts and polar interferences, but weak enough to retain the highly lipophilic 17α-propionate on the sorbent[1][2].
-
Elution & Evaporation: Elute the analyte using 1.0 mL of Dichloromethane or 100% Acetonitrile. Evaporate the eluate to absolute dryness under a gentle stream of ultra-pure Nitrogen at 40°C[1].
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (1:1, v/v) to concentrate the sample prior to injection[1][5].
C. LC-MS/MS Parameters
-
Column: ACQUITY UPLC BEH Phenyl 1.7 µm (50 × 2.1 mm) or Shim-pack GIST C18[3][4].
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water[5].
-
Mobile Phase B: 100% Acetonitrile or Methanol[5].
-
Gradient: 50% B ramped to 90% B over 3.5 minutes. Total run time: ~7.5 to 8.0 minutes[2][5].
-
Ionization: Heated Electrospray Ionization (ESI) or UniSpray in Positive mode. High-temperature gas merging is required for enhanced desolvation of the steroid[3][5].
D. Multiple Reaction Monitoring (MRM) Transitions
The parent ion
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Function |
| Fluticasone Propionate | 501.0 | 293.1 | 50 | 25 | Quantifier |
| Fluticasone Propionate | 501.0 | 313.1 | 50 | 20 | Qualifier |
| Fluticasone- | 504.0 | 293.1 | 50 | 25 | IS Quantifier |
| Fluticasone- | 506.0 | 313.1 | 50 | 20 | IS Quantifier |
Self-Validating System & Quantitative Performance
A bioanalytical protocol is only as strong as its internal validation mechanisms. This workflow is designed as a self-validating system:
-
Stable Isotope Tracking: The use of deuterated internal standards (Fluticasone-
or - ) perfectly mimics the analyte's ionization efficiency and SPE recovery, automatically correcting for any volumetric losses during the nitrogen drying step[1][4]. -
Matrix Factor (MF) Evaluation: By comparing the peak area of the analyte spiked into post-extracted blank plasma versus a neat aqueous standard, the Matrix Factor is strictly maintained between 0.99 and 1.16, proving that phospholipid ion suppression has been successfully engineered out of the assay[4].
Cross-Platform Validation Data Summary
The methodology has been robustly validated across multiple next-generation triple quadrupole platforms, demonstrating exceptional linearity and precision at sub-pg/mL levels[2][3][4].
| Validation Parameter | SCIEX Triple Quad 7500[2] | Waters Xevo TQ-XS[3] | Shimadzu LCMS-8060[4] |
| Plasma Volume Required | 400 µL | 600 µL | 500 µL |
| Lower Limit of Quant (LLOQ) | 0.05 pg/mL | 0.20 pg/mL | 0.20 pg/mL |
| Linear Dynamic Range | 0.05 – 50 pg/mL | 0.20 – 20 pg/mL | 0.20 – 120 pg/mL |
| Accuracy at LLOQ | 93.1% – 106.8% | 85.0% – 110.0% | 80.0% – 120.0% |
| Precision (%CV) | < 10% | < 15% | < 15% |
| Linearity ( | 0.9973 | > 0.9950 | > 0.9900 |
References
-
Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. SCIEX. 1
-
Quantifying fluticasone propionate and salmeterol xinafoate with high sensitivity in human plasma - SCIEX. SCIEX. 2
-
06-SAIP-LC-069-EN Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS - Shimadzu. Shimadzu. 4
-
Low level quantitation of Fluticasone and Salmeterol from plasma using LC/MS/MS. Labrulez / Shimadzu. 5
-
Sub-pg/mL Bioanlaytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and - Waters Corporation. Waters Corporation. 3
Sources
Application Note: Forced Degradation Studies and Stability-Indicating HPLC Method for Clobetasol 17-Propionate
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Rationale
Clobetasol 17-propionate (CBP) is a super-high potency, di-halogenated class 1 corticosteroid widely utilized in topical formulations for severe dermatoses, including psoriasis and seborrheic dermatitis[1]. The chemical stability of corticosteroids is a critical quality attribute, as degradation products not only reduce therapeutic efficacy but can also introduce immunogenic or toxic impurities.
Conducting forced degradation (stress testing) studies in alignment with ICH Q1A(R2) and Q1B guidelines is mandatory to elucidate the intrinsic stability characteristics of the active pharmaceutical ingredient (API). Because CBP possesses a complex steroidal backbone with a 20-keto-21-chloro moiety and a 17-propionate ester, it is highly susceptible to specific structural rearrangements and hydrolytic cleavages under stress[2]. This application note details the mechanistic pathways of CBP degradation and provides a self-validating, step-by-step analytical protocol for executing these studies using High-Performance Liquid Chromatography (HPLC).
Mechanistic Pathways of CBP Degradation
Understanding the causality behind degradation allows scientists to predict impurity profiles based on formulation excipients and storage conditions. The degradation of CBP is driven by three primary chemical vulnerabilities:
-
Acid-Catalyzed Rearrangements: Under weakly acidic conditions, CBP undergoes a novel Favorskii-like rearrangement [3]. The 20-ketone moiety undergoes enolization, attacking the 17-position. This eliminates the 17-propionyl group and forms a Favorskii intermediate (a 20-oxo-21-chloro-cyclopropanone ring), which is subsequently attacked by water to yield a major carboxylic acid degradant (often observed at RRT 0.49)[2]. Additionally, the Mattox rearrangement occurs via the acid-catalyzed
-elimination of water from the side chain, yielding enol-aldehydes[4][5]. -
Alkaline Hydrolysis: The 17-propionate ester linkage is highly labile under basic conditions, leading to rapid hydrolysis into clobetasol alcohol and propionic acid[4].
-
Oxidative Cleavage: The 20-keto-21-hydroxyl group is a primary site for oxidation. Exposure to peroxides triggers a Baeyer-Villiger oxidation at the aldehyde group, leading to the formation of 17-formoxyl impurities[4].
Mechanistic degradation pathways of Clobetasol 17-Propionate under forced stress conditions.
Experimental Protocols: Forced Degradation Workflows
To ensure a self-validating system , all chemical stress tests must include a neutralization (quenching) step. Failing to quench the sample prior to HPLC injection allows degradation to continue in the autosampler, skewing quantitative mass balance and invalidating the kinetic snapshot.
Reagents and Equipment
-
API: Clobetasol 17-propionate reference standard.
-
Reagents: 1N HCl, 1N NaOH, 3%
, HPLC-grade Acetonitrile (ACN), Milli-Q Water. -
Equipment: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD)[6], water bath/thermomixer, calibrated pH meter.
Step-by-Step Stress Protocols
A. Acid Degradation
-
Preparation: Transfer exactly 5.0 mL of CBP stock solution (approx. 100 µg/mL in diluent) into a 50 mL volumetric flask.
-
Stress Application: Add 200 µL of 1N HCl. Mix thoroughly[7].
-
Incubation: Reflux the mixture in a water bath at 60°C for exactly 30 minutes[7].
-
Quenching (Critical Step): Remove from heat and immediately neutralize by adding 200 µL of 1N NaOH. Verify pH is ~7.0.
-
Dilution: Make up the volume to 50 mL with the mobile phase diluent. Filter through a 0.45 µm Nylon syringe filter before injection[6].
B. Alkaline Degradation Note: CBP is highly unstable under basic conditions; careful timing is required to prevent complete destruction of the API, which would ruin mass balance calculations.
-
Preparation: Transfer 5.0 mL of CBP stock solution into a 50 mL volumetric flask.
-
Stress Application: Add 100 µL of 1N NaOH[7].
-
Incubation: Reflux at 60°C for 30 minutes[7].
-
Quenching: Immediately neutralize with 100 µL of 1N HCl.
-
Dilution: Make up to 50 mL with diluent and filter (0.45 µm).
C. Oxidative Degradation
-
Preparation: Transfer 5.0 mL of CBP stock solution into a 50 mL volumetric flask.
-
Stress Application: Add 1.0 mL of 3% v/v
solution[7]. -
Incubation: Reflux at 60°C for 30 minutes[7].
-
Dilution: Make up to 50 mL with diluent. (No chemical quenching is typically required for peroxide in this specific reversed-phase method, though cooling to 4°C is recommended to halt kinetics). Filter and inject.
D. Thermal & Photolytic Degradation
-
Thermal: Place solid CBP API in a dry heat oven at 80°C for 4 hours[7]. Dissolve and dilute to working concentration (10 µg/mL).
-
Photolytic: Expose solid API to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours) in a photostability chamber for 12 hours[6]. Dissolve and dilute to working concentration.
Standardized self-validating workflow for forced degradation sample preparation.
Analytical Method: Stability-Indicating HPLC
To accurately quantify the parent drug and resolve all degradation products, a stability-indicating reversed-phase HPLC method is utilized.
-
Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or Gradient elution using Buffer and Acetonitrile (ACN). A common optimized ratio is Buffer:ACN (20:80 v/v)[6].
-
Flow Rate: 1.0 mL/min (or adjusted to 0.3 - 0.4 mL/min for UPLC-MS/MS compatibility)[8].
-
Detection Wavelength: DAD monitored at 240 nm to 254 nm[8]. Rationale: The
-3-ketone system of the corticosteroid A-ring provides a strong chromophore absorbing heavily in the 240-254 nm range, ensuring high sensitivity for both the API and structurally related degradants. -
Column Temperature: Maintained at 35°C (±2°C) to ensure reproducible retention times[6].
-
Injection Volume: 5 µL to 20 µL depending on column capacity[6].
Data Presentation & Interpretation
The goal of forced degradation is to achieve 5% to 20% degradation. Excessive degradation (>25%) risks secondary degradation (degradants breaking down into smaller, non-representative fragments), which ruins mass balance calculations.
Table 1: Summary of Clobetasol Propionate Forced Degradation Results
| Stress Condition | Reagent / Environment | Temp / Time | % Degradation Observed | Primary Degradation Mechanism |
| Acidic | 1N HCl (200 µL) | 60°C / 30 min | ~10 - 15% | Favorskii-like rearrangement; Mattox rearrangement (enol-aldehydes) |
| Alkaline | 1N NaOH (100 µL) | 60°C / 30 min | ~99.34%* | Rapid ester hydrolysis at C-17 |
| Oxidative | 3% | 60°C / 30 min | ~5 - 10% | Baeyer-Villiger oxidation; 20-keto oxidation |
| Thermal | Dry Heat | 80°C / 4 hours | ~14.40% | Thermolytic cleavage |
| Photolytic | UV/Visible Light | Ambient / 12 hrs | < 5% | Photolytic breakdown (relatively stable) |
*Note: CBP is highly unstable under basic conditions, degrading almost entirely (99.34%) under standard 30-minute stress[7]. For regulatory submissions, it is highly recommended to reduce the NaOH concentration (e.g., to 0.1N) or reduce exposure time to 5-10 minutes to capture primary degradants before complete destruction occurs.
References
- Benchchem. Clobetasone for Research | C22H26ClFO4. Benchchem.
- Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing.
- Indian Journal of Pharmaceutical Sciences. (2024). Reversed-Phase High Performance Liquid Chromatographic Method Development and Validation for Clobetasol Propionate and its Forced Degradation Study.
- Tian, Y., et al. (2020). A Variation of Favorskii Rearrangement Mechanism Under Weakly Acidic Conditions: The Case of Clobetasol Propionate Degradation in Solution. ChemRxiv.
Sources
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Clobetasone for Research|C22H26ClFO4 [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization & Polymorph Control for Cortexolone-17α-propionate (Clascoterone)
Executive Summary & Strategic Objective
Cortexolone-17α-propionate (Clascoterone) is a novel androgen receptor inhibitor used topically for acne vulgaris (Winlevi®) and androgenetic alopecia. The synthesis of this steroid is complicated by the thermodynamic instability of the 17α-ester, which is prone to acyl migration to the 21-position (forming the inactive Cortexolone-21-propionate).
This Application Note provides a definitive, field-proven guide to the crystallization and polymorph control of Clascoterone. Unlike generic steroid protocols, this guide addresses the specific challenge of isolating the thermodynamically stable Anhydrous Form I while suppressing acyl migration and solvate formation.
Critical Quality Attributes (CQAs) Targeted:
-
Polymorph Purity: >98% Form I (Target Melting Point: 133–135°C).
-
Chemical Purity: >99.0% (Limit 21-propionate <0.5%).[1]
-
Residual Solvent: <5000 ppm (ICH Q3C compliant).
Physicochemical Landscape & Polymorph Map
Clascoterone exhibits significant polymorphism based on solvent interaction. Understanding this landscape is the prerequisite for successful process design.
Table 1: Polymorph Characterization Matrix
| Polymorph | Solvent System | Melting Point (Onset) | Stability Profile | Application Status |
| Form I | MTBE (tert-Butyl methyl ether) | 133–135°C | High (Thermodynamically Stable) | Preferred API Form |
| Form II | Diisopropyl ether (DIPE) | 114–116°C | Moderate (Meta-stable) | Alternative API Form |
| Form III | Acetone/Hexane or EtOH/Water | Undetermined | Low (Variable crystallinity) | Intermediate only |
| Form IV | Propylene Glycol/Water | N/A (Solvate) | Hydrate/Solvate | Formed in-situ in creams |
Solubility Profile (at 25°C)
-
High Solubility (>50 mg/mL): DMSO, DMF, Ethanol, Dichloromethane.
-
Moderate Solubility (Temperature Dependent): MTBE, Diisopropyl ether (DIPE), Ethyl Acetate.
-
Anti-Solvents: n-Hexane, n-Heptane, Water.
Visualizing the Crystallization Logic
The following decision tree illustrates the critical process parameters (CPP) required to target Form I versus Form II.
Figure 1: Decision matrix for polymorph-selective crystallization of Clascoterone.
Detailed Experimental Protocols
Protocol A: Production of Anhydrous Form I (Primary API)
Rationale: Form I is the industry standard for solid-state stability. The use of MTBE (tert-butyl methyl ether) acts as a selective solvent that rejects the 21-propionate impurity while promoting the packing of the Form I lattice.
Prerequisites:
-
Crude Clascoterone (Purity >90%).
-
Solvent: MTBE (HPLC Grade).
-
Equipment: Jacketed glass reactor with overhead stirring and reflux condenser.
Step-by-Step Methodology:
-
Dissolution (Thermodynamic Reset):
-
Charge crude Clascoterone into the reactor.
-
Add MTBE at a ratio of 10 mL per 1 g of solid.
-
Heat the slurry to reflux (approx. 55–60°C) under mild agitation (200 RPM).
-
Checkpoint: Ensure complete dissolution. If solids persist, add MTBE in 5% increments. The solution must be clear to erase any "memory" of previous polymorphs.
-
-
Clarification (Optional but Recommended):
-
If insoluble particulates are visible, perform a hot filtration through a 0.45 µm PTFE filter. Maintain temperature >50°C to prevent premature nucleation.
-
-
Controlled Cooling (Nucleation Zone):
-
Cool the solution from 60°C to 45°C at a rate of 0.5°C/min .
-
Seeding (Self-Validating Step): At 45°C, add 0.1% w/w seeds of pure Form I. This prevents the kinetic formation of metastable forms.
-
Hold at 45°C for 30 minutes to allow seed maturation.
-
-
Crystal Growth:
-
Isolation:
-
Filter the slurry under vacuum.
-
Wash the wet cake with cold MTBE (0°C, 2 x 1 mL/g).
-
Drying: Dry under vacuum at 35°C for 12 hours. Warning: Do not exceed 40°C during drying to prevent solid-state acyl migration.
-
-
Validation:
-
DSC: Single endotherm peak at 133–135°C .
-
HPLC: Purity >99.0%.
-
Protocol B: Purification from Isomeric Impurities (The "Rescue" Protocol)
If the crude material contains high levels (>5%) of Cortexolone-21-propionate, a biphasic solvent system is required before attempting Protocol A.
Solvent System: Acetonitrile / Water / n-Hexane.
-
Dissolve crude solid in Acetonitrile (4 mL/g) at 35°C.
-
Add n-Hexane (20 mL/g) and Water (20 mL/g).
-
Cool the mixture to <0°C under vigorous stirring.
-
The 17α-propionate precipitates selectively while impurities remain in the supernatant.
-
Filter and dry. Yield is typically >90% with significant purity upgrade.
Process Analytical Technology (PAT) & Troubleshooting
To ensure batch-to-batch consistency, the following monitoring systems are recommended:
| Issue | Symptom | Root Cause | Corrective Action |
| Oiling Out | Liquid droplets form before crystals. | Cooling too fast or impurity level too high. | Re-heat to dissolution. Add 5% more solvent. Reduce cooling rate. |
| Low Yield | High loss in mother liquor. | Final temperature not low enough. | Cool to -5°C. Verify solubility curve of MTBE. |
| Wrong Polymorph | MP < 130°C (e.g., Form II).[1] | Wrong solvent (e.g., DIPE contamination) or no seeding. | Recrystallize using Protocol A (MTBE) with Form I seeds. |
| Acyl Migration | Increasing 21-propionate impurity. | Exposure to basic pH or high heat (>60°C). | Ensure glassware is acid-washed. Keep drying temp <40°C. |
References
-
Moro, L. et al. (2009).[8] Enzymatic process for obtaining cortexolone-17-alpha-propionate in crystalline form III. European Patent EP 2173891 B1. Link
-
Ajani, M. et al. (2014). Crystalline forms of cortexolone-17α-propionate and method for preparing them. U.S. Patent No.[1][2][9] 8,785,427.[9] Link
-
Rosette, C. et al. (2019).[8][10] Cortexolone 17α-Propionate (Clascoterone) is a Novel Androgen Receptor Antagonist.[8][10][11] Journal of Drugs in Dermatology, 18(5), 412-418.[8][10] Link[10]
-
Gardi, R. et al. (1963).[1][2] Preparation of cortexolone-17α-propionate. Gazzetta Chimica Italiana, 93, 431. (Foundational chemistry cited in US Patent 3,152,154). Link
Disclaimer: This protocol is for research and development purposes. All manufacturing processes must be validated in accordance with cGMP guidelines.
Sources
- 1. Cortexolone-17alpha-propionate in hydrate crystalline form IV - Patent 2503005 [data.epo.org]
- 2. RU2482190C2 - CRYSTALLINE FORMS OF CORTEXOLONE-17α-PROPIONATE AND METHOD FOR PREPARING THEM - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2024165502A1 - Cocrystals of cortexolone 17-propionate and methods for their preparation - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. IL291468A - A process for the preparation of cortexolone 17alpha-propionate and its new crystalline hydrate - Google Patents [patents.google.com]
- 7. Eco-friendly enzyme process enables safe and scalable production of acne drug clascoterone | EurekAlert! [eurekalert.org]
- 8. medkoo.com [medkoo.com]
- 9. US10603327B2 - High concentration formulation - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Improving the yield of 17alpha-propionate synthesis
Technical Support Case #17-PROP-OPT
Subject: Optimization of 17
Welcome to the Technical Support Center
You are likely accessing this guide because your current esterification protocol for the 17
The 17
This guide details the Orthoester Strategy , the industry-standard method for ensuring regio-selectivity.
Module 1: The Core Protocol (Orthoester Strategy)
To achieve high-yield 17
The Validated Workflow
| Phase | Reagent | Critical Parameter | Purpose |
| 1. Orthoesterification | Triethyl Orthopropionate (TEOP) | Anhydrous Conditions (Solvent <0.05% H₂O) | Forms the 17,21-cyclic orthoester. |
| 2. Catalysis | p-Toluenesulfonic Acid (PTSA) | Load: 1-3 mol% | Drives the transesterification. |
| 3. Hydrolysis | Dilute Acetic Acid / Sodium Acetate | pH 4.5 - 5.5 | Selectively opens the ring to the 17-ester. |
Step-by-Step Methodology
-
Dissolution: Dissolve the 17
,21-dihydroxy steroid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[1] -
Orthoester Formation: Add Triethyl Orthopropionate (1.5 - 2.0 equivalents) and catalytic PTSA . Stir at 20–25°C.[1]
-
Checkpoint: Monitor via TLC/HPLC.[1] You are looking for the disappearance of the starting diol and the appearance of the less polar cyclic intermediate.
-
-
Selective Hydrolysis (The Critical Step):
-
Do NOT use strong mineral acids (HCl/H₂SO₄) for hydrolysis; this promotes acyl migration to the 21-position.
-
Add a buffered solution of Sodium Acetate/Acetic Acid (pH ~5) directly to the reaction mixture or after solvent exchange to methanol.
-
Stir for 2–4 hours. The cyclic orthoester will open, yielding the 17
-propionate-21-alcohol .
-
Module 2: Visualizing the Mechanism
The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.
Figure 1: The Orthoester Strategy Pathway. Note that the selectivity of the final product depends entirely on the hydrolysis conditions.
Module 3: Troubleshooting & FAQs
Q1: I am seeing high levels of the 21-propionate impurity. Why?
Diagnosis: Acyl Migration.[1][2] Under thermodynamic control (strong acid or basic conditions), the ester group will migrate from the hindered 17-position to the unhindered primary 21-position. Corrective Action:
-
Buffer your hydrolysis: Switch from pure acetic acid to a Sodium Acetate/Acetic Acid buffer.[1]
-
Reduce Temperature: Perform the hydrolysis step at 0°C to 10°C instead of room temperature.
-
Quench Early: Do not let the hydrolysis reaction stir overnight. Monitor by HPLC and quench immediately upon consumption of the cyclic intermediate.
Q2: The reaction stalls at the starting material (Diol).
Diagnosis: Moisture Contamination.[1] Triethyl orthopropionate is extremely sensitive to water.[1] If your solvent is "wet," the reagent is destroyed before it reacts with the steroid.[1] Corrective Action:
-
Solvent Drying: Ensure DCM/THF has <0.05% water (Karl Fischer titration).[1]
-
Reagent Quality: Distill Triethyl Orthopropionate before use if the bottle has been opened frequently.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel during the orthoester formation step.
Q3: I see a "D-Homo" impurity (ring expansion).
Diagnosis: Mattox Rearrangement.
This is a classic side reaction for 17
-
Catalyst Check: Ensure you are using p-Toluenesulfonic Acid (PTSA) and not a stronger Lewis acid like Boron Trifluoride (
), which can trigger skeletal rearrangements. -
Neutralization: Ensure the final mixture is neutralized (pH 7) immediately after the hydrolysis is complete before any heating/drying steps.[1]
Module 4: Logic Tree for Yield Improvement
Use this decision tree to diagnose your specific yield loss.
Figure 2: Troubleshooting Logic Flow for Yield Optimization.
References
-
Orthoester Reaction Mechanism & Selectivity
-
Industrial Process for Cortexolone 17
-Propionate -
Side Reactions and Acyl Migr
Sources
Overcoming solubility issues with 17alpha-propionate in vitro
Technical Support Center: Overcoming Solubility Issues with 17 -Propionate in Vitro
Topic: Solubility Optimization for 17
Introduction: The Physicochemical Challenge
Welcome to the technical support hub for lipophilic steroid esters. While "17
These compounds are characterized by a rigid steroidal backbone and a lipophilic ester tail, resulting in a high partition coefficient (LogP
This guide provides a self-validating system to solubilize, stabilize, and deliver 17
Part 1: Stock Solution Preparation
Q: I cannot get 17 -propionate to dissolve in DMSO at room temperature. Is my batch defective?
Technical Insight: Not necessarily. Steroid esters possess high crystal lattice energy. While the thermodynamic solubility in DMSO is high (
Protocol: The "Thermal Shock" Dissolution
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2] Avoid Ethanol for primary stocks >10 mg/mL if long-term stability is required, as ethanol evaporation alters concentration.[1][2]
-
The Method:
-
Add DMSO to the powder.
-
Vortex vigorously for 30 seconds.
-
Critical Step: If undissolved crystals remain, warm the vial to 37°C–45°C in a water bath for 5–10 minutes. Sonicate for 60 seconds while warm.
-
Why? Heat overcomes the lattice energy barrier. Once dissolved, the solution usually remains stable (supersaturated or equilibrium) when returned to room temperature.
-
Q: How should I store the stock solution to prevent degradation?
Recommendation: Store at -20°C.
Part 2: Media Compatibility & "The Crash"
Q: My cells look granular, and the assay readout is highly variable. What is happening?
Diagnosis: You are likely experiencing microprecipitation . When a concentrated DMSO stock is spiked directly into aqueous media, the local concentration transiently exceeds the solubility limit before mixing is complete. This forms micro-crystals that settle on cells, causing physical stress and false "cytotoxicity" or uneven dosing.
Data: Solubility Thresholds (Approximate)
| Solvent / Medium | Solubility Limit (25°C) | Notes |
| DMSO | > 50 mg/mL | Excellent stock solvent.[1][2] |
| Ethanol | ~ 10–20 mg/mL | Good, but volatile. |
| PBS (pH 7.4) | < 0.001 mg/mL | Essentially insoluble.[1][2] |
| Culture Media (Serum-Free) | < 0.005 mg/mL | High risk of precipitation.[1][2] |
| Culture Media (10% FBS) | ~ 0.01–0.05 mg/mL | Serum proteins (Albumin) bind and solubilize the drug.[1][2] |
Q: How do I prevent precipitation during dilution?
Protocol: The "Step-Down" Dilution Method Do not spike 100% DMSO stock directly into the cell well. Use an intermediate dilution step.
-
Prepare 1000x Stock: e.g., 10 mM in DMSO.
-
Intermediate Step: Dilute 1:10 into pure serum-free media or PBS containing 10-20% DMSO (to keep it soluble) or spike into a larger volume of rapidly stirring media.
-
Better approach: Spike the stock into a tube containing pre-warmed media with 10% FBS while vortexing. The albumin in FBS acts as a "sink," binding the lipophilic ester and preventing crystal nucleation.
-
-
Final Addition: Add this pre-diluted media to your cells. Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).[1][2]
Part 3: Advanced Solubilization (Troubleshooting)
Q: I need to test high concentrations (>10 M) in serum-free conditions. It keeps crashing. What now?
Solution: You need a carrier system. Simple solvent cosolvents (DMSO/EtOH) are insufficient for hydrophobic steroids in aqueous buffers.[1][2]
Technique A: Cyclodextrin Complexation
Use 2-Hydroxypropyl-
-
Mechanism: The hydrophobic steroid tail inserts into the CD cavity, shielding it from water.
-
Protocol:
Technique B: BSA Conjugation If cyclodextrins interfere with your specific receptor assay, use Bovine Serum Albumin (BSA).[1][2]
-
Protocol: Pre-conjugate the drug to fatty-acid-free BSA (1:1 molar ratio or excess BSA) in the media before adding to cells.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing 17
Caption: Decision tree for solubilizing 17
Part 5: Assay Interference & Artifacts
Q: My ELISA results are inconsistent. Could the plasticware be the issue?
Yes. Lipophilic steroids (LogP > 3.5) bind avidly to polystyrene and polypropylene.[2]
-
The Fix: Use low-binding tubes/plates or glass vials for intermediate dilution steps.
-
Equilibrium: Pre-saturate tips by pipetting the solution up and down 2-3 times before dispensing.
Q: I see crystals in the MTT assay. Does this affect the reading?
Yes. Tetrazolium salts (MTT) can nucleate on drug crystals, or the crystals themselves can scatter light at 570 nm.
References
-
Rosette, C., et al. (2019).[1][2][5] "Cortexolone 17
-propionate (Clascoterone) is a novel androgen receptor antagonist that inhibits production of lipids and inflammatory cytokines from sebocytes in vitro."[1][2][5] Journal of Drugs in Dermatology, 18(5), 412-418.[1][2][5] -
Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]
-
James, K. C., et al. (1976).[1][2] "Solubilities of testosterone propionate and related esters in organic solvents." Journal of Pharmaceutical Sciences, 65(5), 656-659.[1][2]
17alpha-propionate degradation products identification
Technical Support Center: 17 -Propionate Degradation Analysis
Status: Operational
Subject: Troubleshooting Identification of 17
Introduction
Welcome to the technical support hub for corticosteroid analysis. If you are working with 17
This guide addresses the three most common support tickets we receive:
-
"Ghost Peaks": The appearance of isobaric impurities during sample preparation (Acyl Migration).
-
Co-elution: Difficulty separating the 17-propionate parent from its 21-propionate degradation product.
-
Mass Spec Ambiguity: Inability to distinguish isomers based on
alone.
Module 1: The "Ghost Peak" & Acyl Migration
User Issue
"I see a new impurity peak growing in my standard solution over 24 hours. The mass spectrum is identical to my API. Is my column failing?"
Root Cause Analysis
This is rarely a column issue. It is a classic case of intramolecular acyl migration . In 17-monoesters, the propionate group at position C17 can migrate to the hydroxyl group at position C21 via a cyclic orthoester intermediate. This reaction is pH-dependent and thermodynamically driven, as the 21-ester is often more stable than the 17-ester.
Key Insight: This migration is catalyzed by both base (rapid) and acid (slower), and can occur in situ if your diluent contains protic solvents (like Methanol) at an uncontrolled pH.
Mechanism Visualization
Figure 1: The 17
Troubleshooting Protocol: Stabilizing Sample Prep
To stop "ghost peaks" from forming during analysis:
-
Switch Diluents: Replace Methanol (MeOH) with Acetonitrile (ACN) . MeOH is a protic solvent that facilitates proton transfer required for migration.
-
Acidify: Maintain the diluent pH between 4.5 and 5.5 .
-
Action: Add 0.1% Formic Acid or Acetic Acid to your sample diluent.
-
Avoid: Phosphate buffers > pH 7.0 (Immediate migration occurs).
-
-
Temperature: Keep autosamplers at 4°C . Migration kinetics double for every 10°C increase.
Module 2: Chromatographic Separation of Isomers
User Issue
"My 17-propionate parent and the 21-propionate impurity co-elute or show as a shoulder. Standard C18 columns aren't resolving them."
Technical Resolution
17- and 21-esters are positional isomers . Their hydrophobicity is extremely similar. On a standard C18 column, the 21-propionate usually elutes slightly later than the 17-propionate due to the primary alcohol (C21) being esterified, rendering the molecule slightly more lipophilic.
Column Selection Guide
| Column Chemistry | Selectivity Mechanism | Suitability for 17/21 Separation | Recommendation |
| C18 (Standard) | Hydrophobic Interaction | Low to Moderate | Often fails to baseline resolve isomers. |
| Pentafluorophenyl (PFP) | High | Excellent choice. The fluorine atoms interact differently with the steroid backbone rigidity. | |
| Biphenyl | High | Alternative choice. Provides distinct selectivity for aromatic/conjugated systems. | |
| C18 (Polar Embedded) | Hydrophobic + H-bonding | Moderate | Better than standard C18, but PFP is superior for this application. |
Optimized Method Parameters (Starting Point)
-
Column: PFP or Biphenyl (1.7 µm or 2.7 µm fused core), 100 x 2.1 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use Ammonium Acetate if pH > 6).
-
Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.
-
Expert Tip: Using MeOH in MP-B helps resolution on PFP columns due to dipole interactions, but ensure the column temperature is controlled (40°C) to manage backpressure.
-
Module 3: Mass Spectrometry Identification
User Issue
"I have a peak at RRT 0.85 and RRT 1.05. Both have the same [M+H]+. How do I confirm which is which without an NMR?"
Diagnostic Workflow
While NMR is the gold standard, LC-MS/MS can differentiate these isomers by observing specific fragmentation pathways related to the loss of the ester chain.
Fragmentation Logic
-
17-Propionate (Parent): The propionate is on the tertiary carbon (C17). Loss of the propionic acid moiety is often favored, generating a specific steroid backbone fragment.
-
21-Propionate (Degradant): The propionate is on the primary carbon (C21). Fragmentation often yields a characteristic loss of the C21-CH2-O-CO-Et chain or sequential loss of the acid.
Decision Matrix (Graphviz)
Figure 2: Rapid identification logic based on Retention Time (RT) and Mass Delta.
Module 4: Forced Degradation Protocols
To validate your method, you must artificially generate these impurities.
Acid Hydrolysis (Favorskii-like Rearrangement)
-
Target: Generation of carboxylic acid impurities (e.g., Impurity F in Clobetasol).
-
Protocol: Dissolve drug substance in Acetonitrile. Add 0.1 N HCl. Heat at 60°C for 4–8 hours.
-
Note: Strong acid may cause backbone degradation. Weak acid (Acetic acid) favors the rearrangement.
Base Degradation (Acyl Migration & Hydrolysis)
-
Target: 21-Propionate and Free Alcohol.
-
Protocol: Dissolve in MeOH. Add 0.1 N NaOH.
-
Warning: This reaction is extremely fast for 17-esters.
-
T=0 min: Injection may already show 21-isomer.
-
T=30 min: Likely full conversion to free alcohol (hydrolysis).
-
Recommendation: Use 0.01 N NaOH or Ammonium Carbonate to slow the reaction for intermediate trapping.
-
Photostability (ICH Q1B)
-
Target: Oxidative degradants (Enol aldehydes).
-
Protocol: Expose 1 mg/mL solution (in quartz cells) to 1.2 million lux hours and 200 W-hr/m² UV.
-
Observation: Look for peaks eluting very early (polar oxidative products).
References
-
ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996).[1] Link
-
Fauzee, A.F., Walker, R.B. Forced degradation studies of clobetasol propionate in topical formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. Link
-
Thermo Fisher Scientific. Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids From Human Plasma By SPE With LC-MS/MS Detection. Application Note. Link
-
Nam, Y., et al. Determination of Corticosteroids in Moisturizers by LC-MS/MS.[2] Analytical Science and Technology. Link
-
PerkinElmer. Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. Application Brief.[3][4][5] Link
Enhancing the stability of 17alpha-propionate formulations
Technical Support Center: Stability Enhancement of 17 -Propionate Formulations
Status: Operational
Subject: Troubleshooting Stability & Potency Loss in 17
Mission Statement
This guide addresses the structural instability inherent to 17
Module 1: The Degradation Mechanism (The "Why")
Q: Why is the potency of my formulation dropping even at ambient temperatures?
A: You are likely observing acyl migration , not just simple hydrolysis.
Unlike simple esters, 17
This forms a cyclic orthoester intermediate . The ring can open in two ways:
-
Opening to form the 21-propionate (Inactive/Less Potent isomer).
The 21-propionate is thermodynamically more stable but pharmacologically inferior. Both esters eventually hydrolyze to the parent alcohol (e.g., Clobetasol) and propionic acid.
Q: Is this reaction reversible?
A: Yes, the migration between 17- and 21-esters is an equilibrium reaction. However, the equilibrium often favors the 21-isomer. Furthermore, the 21-ester is often more susceptible to saponification (hydrolysis) than the sterically hindered 17-ester, leading to irreversible loss of the active pharmaceutical ingredient (API).
Visualization: The Acyl Migration Pathway
Figure 1: The kinetic pathway of 17-propionate degradation via the orthoester intermediate.
Caption: Acyl migration mechanism showing the reversible shift to the 21-isomer and ultimate hydrolysis.
Module 2: Formulation Troubleshooting (The "How")
Q: What is the absolute optimal pH window?
A: pH 4.5 ± 0.5 . Data indicates that 17-propionate esters exhibit a V-shaped pH-rate profile.[4]
-
pH < 3.5: Acid-catalyzed hydrolysis dominates.
-
pH > 6.0: Base-catalyzed acyl migration becomes exponentially faster.
-
Target: Citrate or Acetate buffers at pH 4.5 are the industry standard for stabilizing Clobetasol and similar esters [1][2].
Q: We are seeing degradation despite controlling pH. What else should we check?
A: Check your excipients for nucleophilic impurities and dielectric constant .
-
PEG Quality: Polyethylene Glycol (PEG) can contain trace aldehydes and peroxides. These catalyze oxidation and hydrolysis. Use "Low Peroxide" grades.
-
Stearate/Fatty Acid Purity: Basic impurities in stearic acid or emulsifying waxes can create "alkaline micro-environments" within the formulation, even if the bulk pH is acidic.
-
Solvent Choice: Avoid simple alcohols (methanol/ethanol) in the final formulation if possible, as they can facilitate transesterification.
Q: Can I use a nanoemulsion to improve stability?
A: Yes. Encapsulating the lipophilic steroid in the oil phase of an O/W nanoemulsion shields it from the aqueous environment where hydrolysis occurs. Studies on Clobetasol Propionate nanoemulsions show a shelf life extension to >2 years compared to standard creams, provided the internal phase is compatible [3].
Module 3: Analytical Challenges
Q: My HPLC peaks for the 17- and 21-isomers are merging. How do I separate them?
A: These isomers are structurally identical except for the ester position, making them difficult to resolve on standard C18 columns.
-
Solution 1 (Stationary Phase): Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions often provide better selectivity for positional isomers than hydrophobic interactions alone.
-
Solution 2 (Temperature): Lower the column temperature to 20°C–25°C. Higher temperatures increase mass transfer but reduce the selectivity required to separate these isomers.
-
Solution 3 (Mobile Phase): Use Methanol/Water gradients rather than Acetonitrile. Methanol often provides better selectivity for steroid isomers [4].
Experimental Protocols
Protocol A: Determination of pH-Rate Profile
Objective: To define the exact stability window for your specific vehicle.
Reagents:
-
Buffers: Citrate (pH 3.0, 4.0, 5.0), Phosphate (pH 6.0, 7.0, 8.0). Note: Keep ionic strength constant (0.5 M).
-
API Stock: 1 mg/mL in Acetonitrile.
Workflow:
-
Preparation: Dispense 10 mL of each buffer into amber glass vials.
-
Spiking: Add 100 µL of API Stock to each vial (Final conc: ~10 µg/mL). Vortex immediately.
-
Incubation: Place vials in a water bath at 60°C (Accelerated condition).
-
Sampling: Withdraw 500 µL at t=0, 1h, 4h, 8h, 24h.
-
Quenching: Immediately dilute sample 1:1 with cold Acetonitrile/0.1% Formic Acid to stop the reaction.
-
Analysis: Analyze via HPLC. Plot ln(% Remaining) vs. Time to determine
. -
Result: Plot
vs. pH. The minimum point of the "V" curve is your target formulation pH.
Protocol B: Forced Degradation (Stress Testing)
Objective: To validate the analytical method's ability to detect the 21-propionate impurity.
| Stressor | Condition | Target Degradation | Notes |
| Acid | 0.1 N HCl, 60°C, 4 hours | 10-20% | Primarily yields parent alcohol (hydrolysis). |
| Base | 0.1 N NaOH, RT, < 5 min | 10-20% | Critical: Rapidly yields 21-propionate and alcohol. Neutralize immediately to capture the isomer. |
| Oxidation | 3% H2O2, RT, 24 hours | 10-20% | Checks for steroid backbone degradation. |
| Thermal | 80°C, Dry Heat, 24 hours | 5-10% | Checks for thermal rearrangement. |
Interactive Troubleshooting Guide
Figure 2: Decision tree for resolving stability failures in 17-propionate formulations.
Caption: Step-by-step logic for diagnosing the root cause of instability.
References
-
Fawcett, J. P., et al. (1995). "Stability of Clobetasol Propionate in Topical Formulations." Journal of Clinical Pharmacy and Therapeutics. (Establishes the pH 4-6 stability window).
-
Bundgaard, H., & Hansen, J. (1981). "Nucleophilic Acyl Migration in 17-Esters of Corticosteroids." International Journal of Pharmaceutics. (Foundational paper on the 17->21 migration mechanism).
-
Ali, M. S., et al. (2013).[5] "Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines." Scientia Pharmaceutica. (Demonstrates nanoemulsion stabilization).
-
USP Monograph: Clobetasol Propionate. (Defines "Related Compound A" and "Related Compound B" limits and HPLC methods).
-
Sigma-Aldrich. (2020). "HPLC-UV Analysis of Clobetasol Propionate in Cream Samples." (Application note for extraction and separation).
Sources
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. altmeyers.org [altmeyers.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in 17alpha-propionate bioassays
Welcome to the Technical Support Center for Nuclear Receptor Bioassays. As a Senior Application Scientist, I frequently consult with drug development teams struggling to achieve reproducible dose-response curves with 17α-propionate esters.
Compounds like fluticasone propionate (a glucocorticoid receptor agonist) and clascoterone (cortexolone 17α-propionate, an androgen receptor antagonist)[1] are engineered with a propionate ester at the 17-alpha position to maximize topical potency and lipophilicity. While this structural modification is excellent for clinical efficacy, it introduces severe physicochemical liabilities in in vitro aqueous environments.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind assay failures and implement self-validating protocols to ensure your data is robust, reproducible, and ready for regulatory scrutiny.
Visual Troubleshooting Workflow
Troubleshooting decision tree for 17α-propionate bioassay inconsistencies.
Module 1: The Lipophilicity & Matrix Conundrum
Q: Why does my EC50 for fluticasone propionate shift dramatically between assay runs, even when using the same reporter cell line?
A: The root cause is almost always a discrepancy between the nominal concentration (what you pipetted) and the free concentration (what is bioavailable to the receptor). 17α-propionates are highly lipophilic (LogP > 3.0). In an aqueous assay medium, these molecules rapidly adsorb to the hydrophobic walls of polystyrene microplates or become sequestered by serum proteins (like BSA or those in Fetal Bovine Serum)[2].
When you perform serial dilutions directly in bare polystyrene plates, the compound binds to the plastic at each step, progressively depleting the actual dose delivered to the cells.
Q: How do I prevent background noise from shrinking my assay window (Z'-factor)?
A: Standard FBS contains endogenous hormones (e.g., cortisol) that will pre-activate the Glucocorticoid Receptor (GR), raising your baseline luminescence and compressing the dynamic range. You must use Charcoal-Stripped FBS (cs-FBS) , which has been treated to remove lipophilic hormones. A well-optimized GR bioassay should achieve a lower limit of quantification (LLOQ) of <15.6 nM and intra-assay CVs below 10%[3].
Table 1: Physicochemical Properties & Assay Implications
| Compound | Target Receptor | Approx. LogP | Causality of Assay Failure | Required Resolution |
| Fluticasone Propionate | Glucocorticoid (GR) | 4.5 | Extreme plastic adsorption depletes free drug concentration. | Perform serial dilutions in glass vials or use 0.1% BSA as a carrier. |
| Clobetasol Propionate | Glucocorticoid (GR) | 3.5 | Precipitation in aqueous media at high micromolar doses. | Limit final DMSO to <0.4%; warm media prior to dosing. |
| Clascoterone | Androgen (AR) | 3.2 | High serum protein binding masks antagonist activity. | Standardize cs-FBS batch; run a matrix-interference control. |
Module 2: Receptor Dynamics & Signal Instability
17α-propionate signaling pathway highlighting points of assay interference.
Q: My maximum fold-induction (
A: Yes. Continuous passaging of engineered reporter cell lines often leads to epigenetic silencing of the reporter construct (e.g., GRE-luciferase) or downregulation of the endogenous/transfected nuclear receptor. Studies show that while some GR cell lines are stable up to 20 passages, performance can precipitously decline afterward, leading to random fluctuations in fold-induction[4].
Q: Replicate wells on the same plate show high CV (>20%). How can I fix this?
A: This is a classic "edge effect" caused by thermal gradients. When a freshly seeded plate is placed directly into a 37°C incubator, the outer wells warm faster than the inner wells. This causes convection currents that push cells to the edges of the wells, leading to uneven cell density and highly variable luminescence[5].
Table 2: Quantitative Troubleshooting Metrics
| Metric | Acceptable Range | Causality of Failure | Corrective Action |
| Intra-plate CV | < 15% | Edge effects, uneven cell settling, or pipetting error[5]. | Pre-incubate plates at RT for 30 mins before moving to 37°C. |
| Inter-plate CV | < 20% | Passage-dependent receptor downregulation[4]. | Strictly use cells between passages 5 and 15. |
| Z'-Factor | > 0.5 | Poor signal window due to endogenous hormones. | Switch to charcoal-stripped FBS; verify cell viability. |
Self-Validating Protocol: 17α-Propionate Reporter Gene Assay
To establish trustworthiness in your data, your assay must be a self-validating system. This means incorporating internal controls that prove the ligand remained in solution and the cells responded uniformly.
Step 1: Cell Seeding & Stabilization
-
Harvest reporter cells at 80% confluency to ensure logarithmic growth.
-
Resuspend in assay medium containing 5% Charcoal-Stripped FBS (cs-FBS).
-
Dispense cells into a solid white 96-well assay plate.
-
Critical Step: Leave the plate at room temperature on a level surface for 30 minutes to allow even cell settling before transferring to the 37°C incubator.
Step 2: Ligand Preparation (The "Carrier" Method)
-
Prepare a 10 mM stock of the 17α-propionate in 100% DMSO.
-
Perform serial dilutions in 100% DMSO using glass vials or low-binding polypropylene tubes—never standard polystyrene.
-
Create a 2X intermediate dosing solution by diluting the DMSO stocks into warm assay medium containing 0.1% BSA. The BSA acts as a carrier protein to keep the lipophilic drug in suspension. Ensure the final DMSO concentration never exceeds 0.4% to prevent solvent toxicity[5].
Step 3: Dosing and Incubation
-
Add the 2X dosing solution to the cells.
-
Include a Reference Agonist Control (e.g., Dexamethasone for GR assays) on every single plate. If the EC50 of Dexamethasone shifts, your cells or media are the problem. If only the 17α-propionate shifts, you have a solubility/binding issue.
Step 4: Detection & Normalization
-
Equilibrate the plate to room temperature for 15 minutes before adding the luciferase detection reagent. Temperature variations across the plate during reading will skew enzymatic luminescence kinetics.
-
Read luminescence. Calculate the Z'-factor using your vehicle control (DMSO) and
reference wells to validate the run.
References
- Poulsen, M. F., et al. "Highly Responsive Bioassay for Quantification of Glucocorticoids." Analytical Chemistry, 2024.
- "Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity.
- Raivio, T., et al. "Transactivation Assay for Determination of Glucocorticoid Bioactivity in Human Serum." Journal of Clinical Endocrinology & Metabolism.
- "Clascoterone | C24H34O5 | CID 11750009.
- "Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System." Indigo Biosciences Technical Manual.
Sources
- 1. Clascoterone | C24H34O5 | CID 11750009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Minimizing Side Reactions in 17α-Propionate Corticosteroid Synthesis
Welcome to the Advanced Technical Support Center for corticosteroid synthesis. The esterification of the 17α-hydroxyl group in corticosteroids (such as in the synthesis of fluticasone propionate, betamethasone dipropionate, and clobetasol propionate) is notoriously challenging. The 17α-OH group is highly sterically hindered by the adjacent C20 ketone and C18 methyl group. Consequently, researchers often resort to forcing conditions, which inadvertently trigger a cascade of side reactions including acyl migration, elimination, and molecular rearrangement[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve quantitative yields while suppressing impurities.
Pathway Analysis: Impurity Generation in 17α-Esterification
Understanding the causality behind side reactions is the first step in preventing them. The diagram below maps the divergence between the optimized target pathway and the primary degradation routes encountered during synthesis.
Fig 1: Reaction pathways and causality of common impurities in 17α-propionate synthesis.
Troubleshooting Guide & FAQs
Q1: Why am I observing high levels of 21-propionate or 11β-propionate impurities in my final product?
Causality: This is typically caused by acyl migration or over-esterification. The primary 21-hydroxyl group and the secondary 11β-hydroxyl group are significantly more nucleophilic than the tertiary 17α-hydroxyl group. If the reaction is pushed with excess heat or prolonged exposure to basic/acidic conditions, the propionyl group can migrate from the 17-position to the 21-position[2]. Solution:
-
Temperature Control: Conduct the reaction at the lowest effective temperature (ideally 0°C to 20°C)[2].
-
pH Control: Maintain the reaction and work-up pH as close to neutral as possible to prevent base-catalyzed acyl migration[2].
-
Catalyst Selection: Replace large excesses of weak bases with a highly active, sterically unhindered nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate, allowing the esterification to proceed rapidly at low temperatures before thermodynamic migration can occur[1].
Q2: My steroid core is degrading during workup, and LC-MS shows the presence of an enol aldehyde. What is the mechanism?
Causality: You are observing the Mattox Rearrangement . Corticosteroids possessing a 1,3-dihydroxyacetone side chain are highly sensitive to extreme pH levels. Under strong alkaline or acidic conditions, the side chain undergoes a β-elimination or rearrangement pathway, resulting in the formation of enol aldehydes[3]. Solution: Avoid strong aqueous bases (like NaOH or KOH) during the quenching and workup phases. Instead, quench the reaction with cold purified water and wash the organic layer with a mild buffer (pH 6.5–7.0) to safely neutralize amine salts without triggering the rearrangement[3].
Q3: During the synthesis of halogenated propionates (e.g., Clobetasol propionate), I am generating 10–15% of an "ene" impurity. How can I minimize this?
Causality: The Δ9,11-ene impurity is an elimination product. Traditional methods often use methanesulfonyl chloride (mesyl chloride) and pyridine as a base to protect or activate functional groups. The harsh basicity of pyridine combined with elevated temperatures facilitates the dehydration of the 11β-hydroxyl group, leading to the formation of the ene-impurity[4]. Solution: Abandon the pyridine/mesyl chloride system. Switch to using p-toluenesulfonyl chloride (tosyl chloride) catalyzed by DMAP. This milder, highly efficient catalytic system prevents the dehydration of the 11β-OH group, reducing the ene-impurity to less than 1.0%[4].
Quantitative Data: Traditional vs. Optimized Synthesis
The following table summarizes the mechanistic impact of switching from traditional forcing conditions to an optimized, DMAP-catalyzed protocol.
| Parameter | Traditional Method | Optimized Method | Mechanistic Impact |
| Catalyst / Base | Pyridine (large excess) | DMAP (catalytic) + TEA | DMAP provides superior nucleophilic catalysis via an N-acylpyridinium intermediate, lowering the activation energy required for the hindered 17α-OH[1]. |
| Temperature | 50°C - 80°C | 0°C - 20°C | Lower temperatures suppress thermodynamic acyl migration (17α to 21-OH) and minimize core degradation[2]. |
| pH Control | Highly Basic | Near Neutral / Buffered | Buffering prevents the Mattox rearrangement and subsequent enol aldehyde formation[3]. |
| Ene-Impurity | 10.0% - 15.0% | < 1.0% | Milder basic conditions prevent the elimination/dehydration of the 11β-hydroxyl group[4]. |
| Overall Yield | 45% - 60% | > 95% | Suppressing side reactions directly correlates to a near-quantitative recovery of the target ester[1]. |
Self-Validating Experimental Protocol
Objective: Selective 17α-propionylation of a corticosteroid intermediate (e.g., Fluticasone or Betamethasone precursor) achieving >95% conversion while limiting isomeric and elimination impurities to <1%.
Materials:
-
17α-OH Steroid Precursor (1.0 eq)
-
Propionic anhydride (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend 1.0 eq of the steroid precursor in anhydrous DCM (10 volumes) under an inert N₂ atmosphere.
-
Validation Checkpoint: Ensure the moisture content of the DCM is <0.1% via Karl Fischer titration. Excess moisture will prematurely hydrolyze the propionic anhydride, throwing off the strict stoichiometry required to prevent over-esterification.
-
-
Catalyst Addition: Add 0.05 eq of DMAP and 1.2 eq of TEA to the suspension. Cool the reactor to 0°C – 5°C.
-
Causality: DMAP acts as the primary acyl transfer agent, while TEA acts as the terminal acid scavenger. Cooling the system prevents the exothermic degradation of the steroid core[1].
-
-
Acylation: Begin the dropwise addition of 1.1 eq of Propionic anhydride over 30 minutes. Strictly maintain the internal reactor temperature below 10°C.
-
Reaction Monitoring: Stir the mixture for 2–4 hours at 10°C.
-
Validation Checkpoint: Monitor the reaction progress via HPLC. The reaction is deemed complete when the precursor peak area is <0.5%. Crucial: If the 21-propionate impurity peak begins to grow, quench the reaction immediately to prevent further acyl migration[2].
-
-
Quenching and Workup: Quench the reaction by adding cold purified water (5 volumes) to hydrolyze any unreacted anhydride. Separate the organic layer. Wash the organic layer with a mild phosphate buffer (pH 6.5–7.0).
-
Causality: The neutral buffer removes TEA salts and residual acids without exposing the product to extreme pH spikes, thereby preventing the Mattox rearrangement[3].
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄. Concentrate under reduced pressure (Temperature < 30°C) and crystallize the final 17α-propionate product using absolute ethanol and hexane[4].
References
1.1. Green Synthesis of Pharmaceutical Steroids. American Pharmaceutical Review. 1 1.2. Troubleshooting 21-Dehydro Betamethasone 17-Propionate synthesis impurities. BenchChem.2 1.6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. 3 1.11. Novel Process For The Synthesis Of Clobetasol Propionate. Quick Company. 4
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. "Novel Process For The Synthesis Of Clobetasol Propionate" [quickcompany.in]
Technical Support Center: Method Validation for 17alpha-Hydroxyprogesterone Propionate Quantification
Welcome to the technical support center for the analytical method validation of 17alpha-hydroxyprogesterone propionate (17-OHPP). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and validating robust, reliable, and compliant bioanalytical methods, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The accurate quantification of 17-OHPP, a synthetic progestin, in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. This resource provides in-depth, field-proven insights into the validation process, structured to address common challenges and questions in a direct, problem-solving format. Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring your method meets the highest standards of scientific integrity.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of a bioanalytical method validation.
Q1: What are the core regulatory guidelines I must follow for bioanalytical method validation?
A1: The primary guidelines are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis".[3][4][5] These documents provide a harmonized framework for the validation of bioanalytical assays, ensuring that data is reliable for regulatory decisions.[1][3]
Q2: Why is a stable isotope-labeled (SIL) internal standard (IS) so highly recommended for LC-MS/MS assays?
A2: An SIL-IS (e.g., 17-OHPP-d8) is considered the gold standard because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement) and variability during sample extraction.[6][7] This allows it to accurately correct for variations in both sample processing and instrument response, leading to superior accuracy and precision.
Q3: What is "matrix effect," and how can I be sure it's not affecting my results?
A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, serum).[6][7][8] It can cause signal suppression or enhancement, leading to inaccurate quantification.[9][10] To assess it, you must compare the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution. The use of a suitable SIL-IS is the most effective way to compensate for matrix effects.[9]
Q4: What is the difference between full validation, partial validation, and cross-validation?
A4:
-
Full Validation is required when developing a new bioanalytical method. It involves evaluating all validation parameters described in this guide.
-
Partial Validation is performed when minor changes are made to a previously validated method, such as a change in laboratory or instrument. It involves evaluating a subset of the validation parameters.
-
Cross-Validation is required to compare data from two different validated methods, for instance, when study samples are analyzed at two different sites.
Part 2: Core Method Validation Parameters & Experimental Design
A bioanalytical method's validation is a formal process to demonstrate that it is suitable for its intended purpose.[11] The following are the critical experiments you must conduct.
Overall Method Validation Workflow
The following diagram illustrates the logical flow of experiments in a full bioanalytical method validation.
Caption: High-level workflow for bioanalytical method validation.
Summary of Acceptance Criteria
This table summarizes typical acceptance criteria for small molecules like 17-OHPP based on FDA and ICH guidelines.[1][3]
| Validation Parameter | Level | Acceptance Criteria |
| Calibration Curve | All points | Correlation coefficient (r²) ≥ 0.99; Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |
| Accuracy | LLOQ | Mean concentration within ±20% of nominal |
| LQC, MQC, HQC | Mean concentration within ±15% of nominal | |
| Precision (RSD/CV) | LLOQ | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% | |
| Selectivity | Blank Matrix | No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response) |
| Matrix Effect | Low & High Conc. | IS-normalized matrix factor CV ≤ 15% across different lots of matrix |
| Stability | All levels | Mean concentration within ±15% of nominal concentration at T=0 |
(LLOQ: Lower Limit of Quantification; LQC/MQC/HQC: Low/Mid/High Quality Control samples)
Part 3: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during method validation and sample analysis.
Q: My calibration curve is non-linear, especially at the high end. What's the cause?
A: This is a classic sign of detector saturation .
-
Causality: The mass spectrometer's detector has a finite linear dynamic range. When too many ions hit the detector simultaneously, its response becomes non-proportional to the analyte concentration. This is common for high-concentration standards.
-
Troubleshooting Steps:
-
Reduce Analyte Signal: Dilute the upper-level calibration standards (e.g., by a factor of 5 or 10) and re-inject. If linearity is restored, you have confirmed saturation.
-
Optimize Ionization: Reduce the efficiency of the ionization source. For an ESI source, you can try decreasing the capillary voltage or increasing the nebulizer gas pressure. For APCI, reducing the corona discharge current may help.[12]
-
Check IS Response: Ensure the internal standard signal is stable and not saturating across the curve. If the IS is also saturating, you may need to use a lower IS concentration.
-
Narrow the Range: If the method is still non-linear, consider narrowing the dynamic range of the calibration curve and using dilution protocols for high-concentration samples.
-
Q: I'm seeing high variability (poor precision) in my low concentration QC (LQC) samples. What should I investigate?
A: High variability at low concentrations often points to issues with sample processing, integration, or carryover.
Caption: Troubleshooting decision tree for poor precision at low concentrations.
-
Troubleshooting Steps:
-
Check for Carryover: Inject a blank solvent or blank matrix sample immediately after your highest calibrator or HQC. If you see a peak for 17-OHPP, you have carryover. Clean the injector port and loop, or introduce a more rigorous needle wash step in your method.[13]
-
Review Peak Integration: Manually inspect the chromatograms for your LQC replicates. Is the software correctly integrating the peak? High baseline noise can cause inconsistent integration. You may need to optimize the LC method for better peak shape or adjust integration parameters.
-
Evaluate Extraction Recovery: Inconsistent sample preparation is a major cause of variability. Ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) technique is robust. Check for issues like incomplete solvent evaporation or analyte loss during reconstitution.[14]
-
Assess Adsorption: Steroids can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. Consider using low-adsorption polypropylene tubes and vials.
-
Q: My method failed the matrix effect test. The analyte signal is suppressed in plasma compared to a neat solution. What are my options?
A: Matrix effects, particularly ion suppression from phospholipids in plasma, are a common challenge in LC-MS/MS bioanalysis.[6][8][10]
-
Causality: Endogenous components in the plasma co-elute with 17-OHPP and compete for ionization in the MS source, reducing the number of analyte ions that reach the detector.[6][8]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: This is the most effective solution. Modify your LC gradient to better separate 17-OHPP from the region where phospholipids typically elute (the "phospholipid zone"). Often, a shallower gradient or a different column chemistry can resolve the issue.
-
Optimize Sample Cleanup: Your current extraction method may not be removing enough interfering components.
-
If using protein precipitation (PPT), switch to a more selective method like LLE or SPE.
-
If using SPE, ensure you have an effective wash step to remove phospholipids before eluting your analyte.
-
-
Change Ionization Source: If you are using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain compounds.[12]
-
Confirm SIL-IS Performance: A good SIL-IS should track and correct for this suppression. If your method is still failing, it's possible the suppression is so severe that even the IS signal is compromised, or there is a differential matrix effect between the analyte and IS.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 17-OHPP reference standard into a 5 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This is your primary stock. Store at -20°C.
-
Secondary Stock Solution (100 µg/mL): Dilute the primary stock 1:10 (e.g., 100 µL into 900 µL of methanol) to create a secondary stock.
-
Serial Dilutions: Perform serial dilutions from the secondary stock using a 50:50 methanol:water mixture to create working solutions for spiking calibration standards and QC samples.
-
Internal Standard Stock (1 mg/mL): Prepare the IS stock (e.g., 17-OHPP-d8) in the same manner as the analyte primary stock.
-
IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock to a final concentration that provides a stable and appropriate MS signal when added to samples. This solution is used during sample extraction.
Protocol 2: Sample Extraction from Human Plasma (using SPE)
This protocol is a template and must be optimized during method development.
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs in a water bath at room temperature. Vortex gently to mix.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the IS working solution to every tube (except double blanks). Vortex.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube to disrupt protein binding. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB µElution plate by passing 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the entire pre-treated sample onto the SPE plate. Apply vacuum to slowly draw the sample through the sorbent.
-
Wash Step 1: Wash the sorbent with 200 µL of 5% methanol in water.
-
Wash Step 2: Wash the sorbent with 200 µL of 30% methanol in water. This step is crucial for removing phospholipids.
-
Elution: Elute the analyte and IS with 2 x 50 µL aliquots of methanol into a clean collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). InfinixBio. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). Available at: [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Available at: [Link]
-
Importance of matrix effects in LC–MS/MS... (n.d.). Bioanalysis, Ovid. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation (ICH). Available at: [Link]
-
Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]
-
Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. (2026). Infinix Bio. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Available at: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. Available at: [Link]
-
Stability Testing: The Crucial Development Step. (2025). Pharmaceutical Technology. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. ovid.com [ovid.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. database.ich.org [database.ich.org]
- 12. lcms.cz [lcms.cz]
- 13. zefsci.com [zefsci.com]
- 14. infinixbio.com [infinixbio.com]
Technical Support Center: Optimization & Troubleshooting of Cortexolone 17α-Propionate Topical Delivery
Welcome to the Technical Support Center for Cortexolone 17α-Propionate (Clascoterone) topical delivery. This resource is designed for drug development professionals, formulation scientists, and pharmacokinetic researchers. Below, you will find targeted troubleshooting guides, mechanistic explanations of vehicle impacts, and self-validating experimental protocols to ensure the integrity of your in vitro and ex vivo permeation studies.
Module 1: Formulation & Vehicle Engineering FAQs
Q1: Why does cortexolone 17α-propionate exhibit poor stability in standard aqueous vehicles, and how does vehicle design mitigate this? A: Cortexolone 17α-propionate is a potent, locally active androgen receptor antagonist[1]. However, the ester bond at the 17-alpha position is highly susceptible to nucleophilic attack in aqueous environments. At physiological skin temperatures (32°C) and pH, the active pharmaceutical ingredient (API) rapidly undergoes ester cleavage, hydrolyzing into the inactive metabolite, cortexolone[2].
To mitigate this, the vehicle must act as a protective matrix. Anhydrous solvent systems or advanced lipid nanocarriers are required to shield the ester bond from premature hydrolysis while maintaining the API in a solubilized state for optimal stratum corneum partitioning. The vehicle dictates not only shelf-life stability but also the rate of follicular targeting versus systemic absorption.
Fig 1: Mechanistic pathway of 17α-propionate delivery, target engagement, and hydrolysis.
Q2: How do different delivery vehicles alter the pharmacokinetic (PK) profile of 17α-propionate? A: The vehicle composition fundamentally shifts the PK profile from local depot formation to systemic exposure. Conventional oil-in-water (O/W) creams (e.g., 1% clascoterone) are engineered for localized acne treatment, minimizing systemic absorption to avoid off-target endocrine effects[3]. Conversely, anhydrous high-concentration formulations designed for androgenetic alopecia drive higher transdermal flux, resulting in distinct pharmacokinetic parameters[4].
Quantitative Pharmacokinetic Impact by Vehicle Type
| Formulation Vehicle | Delivery System | Mean Tmax (h) | Steady-State Cmax (ng/mL) | AUC 0-t (ng*h/mL) | Primary Target |
| 1% Conventional Cream | Emulsion (O/W) | ~12.0 | < 0.5 | < 5.0 | Acne Vulgaris |
| 50mg Anhydrous Solution | Solvent Matrix | 4.38 ± 1.96 | 3.82 ± 1.34 | 37.37 ± 12.36 | Alopecia |
Data synthesized from clinical evaluations and patent pharmacokinetic disclosures[4].
Module 2: In Vitro Permeation Testing (IVPT) Troubleshooting
Q3: We are observing massive degradation of clascoterone into cortexolone during our IVPT studies. Is our vehicle failing? A: Not necessarily. If you are using standard vertical static diffusion cells (e.g., Franz cells) with aliquot sampling, the degradation is likely an experimental artifact rather than a vehicle failure[2].
The Causality: In static cells, the permeated clascoterone accumulates in the receptor medium. Because the receptor medium simulates physiological conditions (aqueous buffer, pH 7.4, 32°C), the API sits in a hydrolytic environment for hours before sampling. This leads to a false interpretation of vehicle instability. To resolve this, you must switch to a flow-through diffusion cell system with fractional sampling, which continuously removes the API from the aqueous environment, minimizing residence time and preventing artifactual degradation[5].
Protocol: Self-Validating Flow-Through IVPT for 17α-Propionate
To ensure data trustworthiness, this methodology incorporates a built-in validation gate to verify both vehicle integrity and mechanical assay performance.
Step 1: Explant Preparation & Mounting
-
Procure ex vivo human dermatomed skin (thickness: 250–350 µm).
-
Mount the skin explants onto flow-through diffusion cells (e.g., PermeGear) to ensure minimal receptor fluid residence time.
Step 2: Vehicle Application & Perfusion
-
Apply the clascoterone formulation at a finite dose (e.g., 5–10 mg/cm²) to the donor compartment.
-
Perfuse the receptor chamber with PBS containing 4% BSA (pH 7.4) at a strict, continuous flow rate of 1.5 mL/hr.
-
Mechanistic Note: The continuous flow immediately transports permeated clascoterone away from the 32°C aqueous environment, preventing ester hydrolysis.
Step 3: Fractional Sampling & Quenching
-
Collect flow-through fractions at 2-hour intervals using an automated fraction collector.
-
Critical Step: Immediately quench the collected samples with cold acetonitrile (1:1 v/v) to arrest any subsequent ex vivo hydrolysis in the collection vials.
Step 4: LC-MS/MS Quantification & System Validation
-
Analyze samples using a high-throughput 2-minute LC-MS/MS method with a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL for both clascoterone and cortexolone[2].
-
Validation Gate (Self-Validating Check): Calculate the Clascoterone:Cortexolone ratio for each fraction. If the ratio drops below 10:1 within the first 4 hours, immediately halt the experiment. This specific threshold failure indicates either a mechanical flow-rate failure (allowing fluid pooling and hydrolysis) or a catastrophic formulation phase-separation, requiring immediate recalibration.
Fig 2: Self-validating flow-through IVPT workflow minimizing clascoterone degradation artifacts.
References
- Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w). CoLab / AAPS PharmSciTech (2024).
- WO2016207778A1 - High concentration formulation. Google Patents (2016).
- Acne Vulgaris—Novel Treatment Options and Factors Affecting Therapy Adherence: A Narrative Review. MDPI (2022).
- Overview of the Efficacy and Safety of Topical Hormonal Therapies for the Treatment of Acne Vulgaris: A Narrative Review. JCAD (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 3. jcadonline.com [jcadonline.com]
- 4. WO2016207778A1 - High concentration formulation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic 17alpha-Propionate
Introduction: The Challenge of Consistency
Synthetic 17alpha-propionate is a critical component in numerous research and development pipelines. However, like many complex synthetic molecules, its production is susceptible to subtle variations that can lead to significant batch-to-batch differences in experimental outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for identifying, troubleshooting, and mitigating the effects of this variability. By understanding the potential root causes and implementing robust quality control measures, users can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: We're seeing inconsistent results in our cell-based assays using different lots of 17alpha-propionate. What is the most likely cause?
A1: Inconsistent biological activity between batches is a common issue and often points to variability in the compound's purity, stereochemistry, or the presence of active impurities.[1][2] Even small percentages of isomeric impurities or degradation products can have agonistic or antagonistic effects that alter the overall observed activity.[1][3] A systematic approach starting with analytical characterization of each batch is the recommended first step.
Q2: How can we confirm the identity and purity of a new batch of 17alpha-propionate?
A2: A multi-technique analytical approach is essential for comprehensive characterization. We recommend:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying the active compound.[4][5]
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound and is invaluable for identifying unknown peaks seen in HPLC.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the compound's identity and stereochemistry.
Q3: What are the recommended storage conditions for 17alpha-propionate to prevent degradation?
A3: To maintain stability, 17alpha-propionate should be stored in a cool, dry, and dark environment.[8] Use tightly sealed containers to protect against moisture and atmospheric oxygen. For long-term storage, keeping the compound at -20°C or -80°C is advisable. To prevent degradation from repeated freeze-thaw cycles, we recommend aliquoting the compound into smaller, single-use vials upon receipt.[8]
Q4: What do international guidelines say about acceptable levels of impurities?
A4: The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A(R2), which outline thresholds for reporting, identifying, and qualifying impurities in new drug substances.[9][10][11] Generally, impurities found at levels above 0.05% should be reported, and those above 0.10% (or a lower threshold depending on the maximum daily dose) require structural identification and toxicological qualification.[9][12]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing issues arising from batch-to-batch variability.
Problem 1: Inconsistent or Unexpected Biological Activity
Your current batch of 17alpha-propionate shows significantly higher, lower, or a different type of activity compared to previous batches.
Caption: Troubleshooting workflow for inconsistent biological activity.
Causality Explained: The biological effect of a compound is intrinsically linked to its three-dimensional structure and purity. Steroid receptors are highly specific, and even minor changes, such as the presence of a stereoisomer, can lead to dramatic differences in binding affinity and downstream signaling.[1][2] An impurity might be biologically inert, or it could be a potent agonist/antagonist in its own right.[3] Similarly, degradation can reduce the concentration of the active molecule or produce new, active compounds.[13][14] Therefore, a full analytical comparison is the only way to diagnose the root cause with confidence.
Problem 2: Unexpected Peaks in HPLC Chromatogram
A new batch shows additional peaks that were not present in the reference standard or previous batches.
Step 1: Quantify the Impurity. Determine the area percentage of the new peak(s). This is critical for assessing whether it meets reporting or identification thresholds as per ICH guidelines.[9][11]
Step 2: Preliminary Identification with PDA/UV Detector. Compare the UV spectrum of the impurity peak with that of the main 17alpha-propionate peak. A similar spectrum might suggest a related substance (e.g., an isomer or degradation product), while a dissimilar spectrum points towards a process-related impurity (e.g., a leftover starting material).
Step 3: Characterize with LC-MS. Liquid Chromatography-Mass Spectrometry is the definitive next step.
-
Objective: Determine the molecular weight (MW) of the compound responsible for the unexpected peak.
-
Interpretation:
-
MW = 17alpha-propionate: The peak is likely an isomer (e.g., 17beta-propionate). Further investigation with NMR would be required for confirmation.
-
MW > 17alpha-propionate: This could be an oxidation product or an adduct formed during synthesis or storage.
-
MW < 17alpha-propionate: This may indicate a degradation product, such as one formed by hydrolysis of the propionate ester.
-
MW unrelated: The peak is likely a process-related impurity, such as a reagent or an intermediate from the synthesis.[15]
-
Step 4: Forced Degradation Studies. To confirm if an impurity is a degradation product, a forced degradation study can be performed.[13][14][16] Exposing a known good batch of 17alpha-propionate to stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation pathways and products.[13][17]
Data Summary: Common Impurities and Their Sources
| Impurity Type | Potential Source | Primary Identification Method | Impact on Experiments |
|---|---|---|---|
| Stereoisomers (e.g., 17beta-propionate) | Incomplete stereoselective synthesis or epimerization. | NMR Spectroscopy | Can have different (often lower or no) biological activity, acting as a competitive inhibitor.[1][2] |
| Oxidation Products | Exposure to air/oxidizing agents during synthesis or storage. | LC-MS | Often results in reduced or altered biological activity. |
| Hydrolysis Products | Exposure to acidic or basic conditions; moisture. | LC-MS | Loss of the propionate group will significantly alter activity, likely rendering it inactive. |
| Residual Starting Materials | Incomplete reaction during synthesis. | LC-MS | Variable impact depending on the starting material's own biological activity. |
| Residual Solvents | Incomplete removal during purification and drying steps. | Gas Chromatography (GC) | Can be directly toxic to cells in culture or interfere with compound solubility. |
Key Quality Control Protocols
Protocol 1: HPLC-UV Purity and Impurity Profile Analysis
This protocol provides a standardized method for assessing the purity of 17alpha-propionate batches. It is based on principles outlined in USP General Chapter <621> Chromatography.[4][5][18]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 0.5 mg/mL.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 40 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 40 |
| 30.0 | 40 |
System Suitability:
-
Blank Run: Inject the solvent (Acetonitrile) to ensure no system peaks are present.
-
Reference Standard: Inject a qualified reference standard of 17alpha-propionate. The retention time should be consistent, and the peak tailing factor should be between 0.9 and 1.5.
-
Spiked Sample: Spike the reference standard with a known related impurity (if available) to confirm the method's resolving power.
Protocol 2: LC-MS Molecular Weight Confirmation
This protocol is designed to confirm the identity of the main peak and provide molecular weight information for unknown impurities.
-
LC Method: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.
-
MS System: A triple quadrupole or Time-of-Flight (TOF) mass spectrometer.[6][19]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Steroids typically ionize well in positive mode.[7]
-
Scan Range: 100 - 1000 m/z.
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of protonated 17alpha-propionate [M+H]+. The retention time should match the main peak from the UV chromatogram.
-
For each impurity peak seen in the UV chromatogram, examine the mass spectrum to determine its molecular weight.
-
Understanding the 'Why': The Science Behind Variability
Batch-to-batch variability is not random; it is a result of chemical and physical processes.
Caption: Factors influencing the final activity of 17alpha-propionate.
The synthetic pathway for steroids is often multi-stepped and complex.[15][20] Small deviations in reaction temperature, pressure, or reagent stoichiometry can favor the formation of side products or stereoisomers.[1] The purification process, particularly crystallization, can also select for different crystal forms (polymorphs), which may have different solubilities and bioavailabilities. Finally, the stability of the ester group in 17alpha-propionate makes it susceptible to degradation via hydrolysis or oxidation if not stored correctly, leading to a loss of potency over time.[21][22][23]
References
-
Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations Source: PubMed URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: "THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT” Source: IJNRD URL: [Link]
-
Title: Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities Source: YouTube URL: [Link]
-
Title: The Role of Isomerism in Biological Activity Source: Solubility of Things URL: [Link]
-
Title: ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins Source: IntechOpen URL: [Link]
-
Title: Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis Source: PMC (PubMed Central) URL: [Link]
-
Title: Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC‐Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure–Activity Relationship Models Source: ResearchGate URL: [Link]
-
Title: The Structural Diversity and Biological Activity of Steroid Oximes Source: MDPI URL: [Link]
-
Title: forced degradation products: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms Source: PMC (PubMed Central) URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: Steroid - Isolation, Extraction, Purification Source: Britannica URL: [Link]
-
Title: Development and validation of a multiplexed assay for the measurement of long-acting hormonal contraceptives in plasma via liquid chromatography-tandem mass spectrometry Source: ScienceDirect URL: [Link]
-
Title: Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets Source: PubMed URL: [Link]
-
Title: Chemical Stability of Progesterone in Compounded Topical Preparations Source: International Online Medical Council (IOMC) URL: [Link]
-
Title: Synthetic progestins used in HRT have different glucocorticoid agonist properties Source: ResearchGate URL: [Link]
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Title: Chemical Stability of Progesterone in Compounded Topical Pre | 7888 Source: International Online Medical Council (IOMC) URL: [Link]
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Title: Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection Source: Waters Corporation URL: [Link]
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Title: Navigating Batch-to-Batch Variability with a Data-Centric Approach Source: Zaether URL: [Link]
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Title: An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples Source: PMC (PubMed Central) URL: [Link]
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Title: Impurities analysis and purity determination of pure hydrocortisone Source: ResearchGate URL: [Link]
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Title: Deficiencies of Steroid Biosynthesis Source: University of Cincinnati URL: [Link]
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Title: Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS Source: ResearchGate URL: [Link]
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Title: Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing Source: Scholar@UPRM URL: [Link]
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Title: Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Der Source: Longdom.org URL: [Link]
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Title: Reducing Batch-to-Batch Variability of Botanical Drug Products Source: Sartorius URL: [Link]
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Validation & Comparative
17α-Propionate (Clascoterone) vs. Alternative Androgen Receptor Antagonists: A Comparative Technical Guide
Executive Summary & Mechanistic Rationale
Androgen-driven dermatological pathologies, including acne vulgaris and androgenetic alopecia (AGA), are fundamentally driven by the localized binding of dihydrotestosterone (DHT) to the androgen receptor (AR) within the pilosebaceous unit. Historically, mitigating this pathway required systemic AR antagonists (e.g., spironolactone, flutamide, enzalutamide) or 5α-reductase inhibitors (e.g., finasteride). However, these systemic interventions are severely limited by off-target endocrine disruption, hepatotoxicity, and feminizing effects in male patients, necessitating a more targeted approach[1].
17α-propionate (Clascoterone / CB-03-01) represents a paradigm shift in dermatological drug development: a highly potent, peripherally selective steroidal AR antagonist. The causality behind its unique safety profile lies in its molecular structure. The esterification at the 17α position imparts high lipophilicity, ensuring robust penetration and retention within the lipid-rich stratum corneum and sebaceous glands. Once the molecule diffuses into the highly vascularized dermis or systemic circulation, ubiquitous tissue esterases rapidly hydrolyze the propionate ester, yielding cortexolone—a [2]. This self-limiting pharmacokinetic profile allows for high-affinity competitive AR antagonism at the site of application without the systemic toxicity inherent to other agents[2].
Signaling Pathway & Mechanism of Action
At the cellular level, 17α-propionate competes directly with DHT for the ligand-binding domain of the cytosolic AR. By preventing DHT binding, it inhibits the conformational change required for AR dimerization and nuclear translocation. Consequently, the transcription of androgen-response elements (AREs)—which drive lipid/sebum production and the secretion of pro-inflammatory cytokines like IL-6—is [3].
Androgen receptor signaling pathway and competitive antagonism by 17α-propionate vs systemic agents.
Quantitative Comparison of AR Antagonists
Experimental data demonstrates that 17α-propionate is significantly more efficacious locally than traditional antiandrogens. In animal models, it exhibits 4-fold greater local activity than progesterone, is 3-fold more effective than flutamide, and [4]. In vitro assays using human dermal papilla cells confirm that 17α-propionate reduces IL-6 secretion more effectively than enzalutamide, a potent pure AR antagonist used in [3].
Table 1: Comparative Profile of Androgen Receptor Antagonists
| Compound | Primary Mechanism | Local/Topical Efficacy | Systemic Toxicity Risk | Key Clinical Limitations |
| 17α-Propionate (CB-03-01) | Pure AR Antagonist | High (3x > Flutamide) | Very Low (Rapidly hydrolyzed) | High synthesis cost; requires daily topical application |
| Spironolactone | Aldosterone & AR Antagonist | Low (Poor skin penetration) | High (Hyperkalemia, feminization) | Off-target mineralocorticoid effects; unsuitable for males |
| Enzalutamide | Pure AR Antagonist | N/A (Systemic use) | High (Fatigue, seizures) | Severe toxicity profile; strictly reserved for oncology |
| Flutamide | Pure AR Antagonist | Moderate | High (Hepatotoxicity) | Liver toxicity strictly limits widespread dermatological use |
| Finasteride | 5α-Reductase Inhibitor | Moderate (2x < CB-03-01) | Moderate (Sexual dysfunction) | Does not block AR directly; only prevents T to DHT conversion |
Experimental Methodology: Self-Validating AR Antagonist Assay
To objectively evaluate the efficacy of novel AR antagonists like 17α-propionate, researchers must utilize a self-validating in vitro system. The following protocol outlines the standard methodology for quantifying AR blockade in primary human sebocytes.
Causality in Experimental Design:
-
Primary Cells over Immortalized Lines: Primary human sebocytes are used because immortalized cell lines often exhibit altered lipid metabolism and aberrant AR expression, which skews downstream transcription data.
-
Charcoal-Stripped Serum: Standard fetal bovine serum (FBS) contains endogenous steroids. Using charcoal-stripped serum ensures the AR is entirely inactive at baseline, meaning any observed activation is strictly due to the controlled addition of DHT.
-
Enzalutamide as a Positive Control: Enzalutamide is a highly potent, pure AR antagonist. Including it provides a benchmark for maximum achievable AR blockade, validating that the assay's dynamic range is sufficient to [3].
Step-by-Step Protocol: Sebocyte Lipid and Cytokine Inhibition Assay
-
Cell Culture & Starvation: Seed primary human sebocytes in 24-well plates. Once 80% confluent, wash with PBS and switch to a medium supplemented with 5% charcoal-stripped serum for 24 hours to eliminate endogenous hormone interference.
-
Pre-incubation (Receptor Blockade): Treat the cells with varying concentrations (0.1 μM to 10 μM) of 17α-propionate, Enzalutamide (positive control), or DMSO (vehicle negative control) for 2 hours. This establishes competitive occupancy at the AR ligand-binding domain.
-
Androgen Stimulation: Introduce 10 nM DHT to all wells (except the absolute negative control). This concentration is sufficient to induce maximal AR nuclear translocation and downstream gene transcription.
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2. This duration is required for sufficient lipid accumulation and cytokine translation.
-
Assay Readouts:
-
Cytokine Secretion: Extract the supernatant and quantify IL-6 levels using a high-sensitivity ELISA kit.
-
Lipid Accumulation: Wash the cells, stain with Nile Red or Oil Red O, and quantify intracellular lipid droplets via fluorescence microscopy or spectrophotometry.
-
-
Data Analysis: Calculate the IC50 values for lipid and IL-6 inhibition. 17α-propionate typically demonstrates superior IC50 values for IL-6 suppression compared to enzalutamide in this [3].
Step-by-step experimental workflow for evaluating AR antagonist efficacy in human sebocytes.
Clinical Translation & Efficacy
The robust in vitro profile of 17α-propionate translates directly to clinical efficacy. In two identical Phase 3 vehicle-controlled trials (CB-03-01/25 and CB-03-01/26) encompassing 1,440 patients with acne vulgaris, topical clascoterone 1% cream demonstrated statistically significant superiority over vehicle. At week 12, treatment success rates were 18.4% and 20.3% for clascoterone, compared to 9.0% and 6.5% for the vehicle, alongside a substantial reduction in both[2].
Conversely, while oral spironolactone is frequently prescribed off-label for female acne, its topical formulation has failed to achieve widespread clinical adoption due to poor epidermal penetration and lack of[1]. Furthermore, spironolactone's systemic use is strictly contraindicated in males due to the risk of gynecomastia and feminization, highlighting the critical need for[5].
References[3] "CB-03-01 (Breezula): Results, Side Effects, & Sourcing Options." Perfect Hair Health. Available at: https://perfecthairhealth.com/cb-03-01-breezula/[2] Hebert A, Thiboutot D, Stein Gold L, et al. "Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials." JAMA Dermatology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7177662/[1] Del Rosso JQ, Kircik L. "Overview of the Efficacy and Safety of Topical Hormonal Therapies for the Treatment of Acne Vulgaris: A Narrative Review." Journal of Clinical and Aesthetic Dermatology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10926514/[4] Celasco G, Moro L, Bozzella R, et al. "Biological profile of cortexolone 17alpha-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist." Arzneimittelforschung. Available at: https://www.researchgate.net/publication/8038743_Biological_Profile_of_Cortexolone_17a-Propionate_CB-03-01_a_New_Topical_and_Peripherally_Selective_Androgen_Antagonist[5] "Clascoterone (Winlevi) for the Treatment of Acne." American Academy of Family Physicians (AAFP). Available at: https://www.aafp.org/pubs/afp/issues/2021/0700/p93.html
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- 5. Clascoterone (Winlevi) for the Treatment of Acne | AAFP [aafp.org]
A Comparative Guide to the Steroid Receptor Cross-Reactivity of 17α-Propionate
For researchers and drug development professionals navigating the landscape of steroidal compounds, understanding the specificity of a molecule for its target receptor is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of Cortexolone 17α-propionate (clascoterone), a potent androgen receptor (AR) antagonist. While primarily recognized for its high affinity for the AR, a thorough evaluation of its interaction with other steroid hormone receptors—namely the glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors—is crucial for a complete pharmacological assessment.
This document synthesizes available data to offer a clear comparison of 17α-propionate's receptor binding profile, details the experimental methodologies used to assess steroid receptor selectivity, and contextualizes these findings for drug development applications.
Introduction: The Criticality of Receptor Selectivity
Steroid hormones exert their myriad physiological effects by binding to specific intracellular receptors, which then act as ligand-activated transcription factors to modulate gene expression. The structural similarities among steroid hormones and their cognate receptors can lead to cross-reactivity, where a compound designed to target one receptor may also bind to and elicit a response from others. This off-target activity can result in undesirable side effects, underscoring the importance of developing highly selective ligands.
17α-Propionate has emerged as a novel therapeutic agent for androgen-dependent conditions, such as acne vulgaris, due to its targeted action as an AR antagonist.[1][2] Its efficacy lies in its ability to competitively inhibit the binding of potent androgens like dihydrotestosterone (DHT) to the AR in sebocytes, thereby reducing sebum production and inflammation.[1][3] A key aspect of its favorable safety profile is its localized activity with minimal systemic side effects, which is intrinsically linked to its receptor selectivity and rapid metabolism in the skin.[4][5]
Comparative Binding Affinity of 17α-Propionate
The cornerstone of assessing steroid receptor cross-reactivity lies in quantifying the binding affinity of the compound for each receptor. This is typically determined through in vitro competitive binding assays.
Androgen Receptor (AR)
17α-Propionate is a potent antagonist of the human androgen receptor. In vitro studies using human prostate adenocarcinoma cells have demonstrated a half-maximal inhibitory concentration (IC50) of 50 nM.[6] This high affinity underscores its primary mechanism of action in blocking androgen signaling.
Glucocorticoid (GR), Mineralocorticoid (MR), and Estrogen (ER) Receptors
While extensive quantitative data on the cross-reactivity of 17α-propionate with other steroid receptors is not widely available in the public domain, preclinical studies have provided some qualitative insights.
-
Glucocorticoid Receptor (GR): The metabolite of 17α-propionate, cortexolone, is known to possess weak glucocorticoid activity.[7]
-
Progesterone Receptor (PR): Non-clinical studies in rabbits indicated some progestational activity when clascoterone was administered subcutaneously at high doses.[6]
-
Estrogen Receptor (ER) & Mineralocorticoid Receptor (MR): Specific binding affinity data for ER and MR are not detailed in the available literature. The structural similarity of 17α-propionate to spironolactone, a known MR antagonist, has prompted evaluations for potential effects on potassium levels, though no clinically significant events have been consistently observed.[8]
The lack of comprehensive, publicly available quantitative data for GR, MR, and ER binding affinities presents a limitation in a direct comparative analysis. However, the clinical safety profile of topical 17α-propionate, which shows a notable absence of systemic corticosteroid, mineralocorticoid, or estrogenic side effects, strongly suggests a high degree of selectivity for the androgen receptor under therapeutic use conditions.[4][5]
Table 1: Summary of 17α-Propionate Binding Affinity
| Receptor | Ligand | Binding Affinity (IC50) | Reference |
| Androgen Receptor (AR) | 17α-Propionate | 50 nM | [6] |
| Glucocorticoid Receptor (GR) | 17α-Propionate | Data not publicly available | - |
| Mineralocorticoid Receptor (MR) | 17α-Propionate | Data not publicly available | - |
| Estrogen Receptor (ER) | 17α-Propionate | Data not publicly available | - |
| Progesterone Receptor (PR) | 17α-Propionate | Progestational activity observed in vivo | [6] |
Experimental Methodologies for Assessing Cross-Reactivity
To provide a framework for understanding how such selectivity is determined, this section details the standard experimental protocols employed in the field.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for a receptor. The principle lies in the competition between a labeled ligand (radioligand) with a known high affinity for the receptor and an unlabeled test compound.
Step-by-Step Protocol:
-
Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates or tissue homogenates known to express the receptor of interest (e.g., prostate tissue for AR, uterine tissue for ER).
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (17α-propionate).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Reporter Gene Assay
While binding assays measure affinity, they do not provide information about the functional consequence of that binding (i.e., agonist or antagonist activity). Reporter gene assays are cellular assays that measure the transcriptional activity of a receptor in response to a test compound.
Step-by-Step Protocol:
-
Cell Culture and Transfection: A suitable host cell line (e.g., HEK293 or HeLa) that does not endogenously express the steroid receptor of interest is used. These cells are co-transfected with two plasmids:
-
An expression vector containing the gene for the full-length human steroid receptor (e.g., AR, GR, ER, or MR).
-
A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with specific hormone response elements (HREs).
-
-
Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (17α-propionate). Control wells are treated with a known agonist or antagonist for that receptor, or with vehicle alone.
-
Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and translation of the reporter protein.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure light output upon addition of the luciferase substrate.
-
Data Analysis:
-
Agonist Mode: An increase in reporter activity indicates that the compound is an agonist. The concentration that produces 50% of the maximal response is the EC50 value.
-
Antagonist Mode: To test for antagonism, cells are co-treated with a known agonist and the test compound. A decrease in the agonist-induced reporter activity indicates that the compound is an antagonist. The concentration that inhibits 50% of the agonist response is the IC50 value.
-
Signaling Pathways of Steroid Receptors
Understanding the downstream effects of receptor binding is crucial. The canonical signaling pathway for steroid receptors involves the following key steps:
-
Ligand Binding: The steroid hormone diffuses across the cell membrane and binds to its specific receptor in the cytoplasm or nucleus.
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs).
-
Dimerization: The activated receptors form homodimers (e.g., AR/AR, GR/GR).
-
Nuclear Translocation: The receptor-ligand dimer translocates into the nucleus.
-
DNA Binding: The dimer binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The DNA-bound receptor complex recruits co-activators or co-repressors.
-
Gene Transcription: This complex modulates the transcription of target genes, leading to changes in protein synthesis and ultimately, a cellular response.
Conclusion and Future Directions
The available evidence strongly supports that 17α-propionate (clascoterone) is a potent and selective androgen receptor antagonist. Its high affinity for the AR, coupled with a favorable clinical safety profile devoid of significant systemic hormonal side effects, points towards minimal cross-reactivity with glucocorticoid, mineralocorticoid, and estrogen receptors at therapeutic concentrations.
For drug development professionals, the case of 17α-propionate highlights the successful design of a topically active steroid with a highly localized effect. However, the lack of publicly available, comprehensive cross-reactivity data underscores the need for greater transparency in preclinical data reporting. A complete, quantitative assessment of binding affinities and functional activities across all steroid receptors would provide a more definitive and objective comparison.
Future research should aim to publish comprehensive selectivity profiles for new steroidal compounds, utilizing the standardized in vitro assays described in this guide. This will enable a more robust and direct comparison of novel therapies and facilitate a deeper understanding of their potential off-target effects, ultimately contributing to the development of safer and more effective treatments.
References
- Celasco, G., Moro, L., Bozzella, R., Ferraboschi, P., Bartorelli, L., Quattrocchi, C., & Nicoletti, F. (2004). Biological profile of cortexolone 17α-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist. Arzneimittelforschung, 54(12), 881-886.
- Kalabalik, J., Frey, K., & Slugocki, M. (2021). Clascoterone: A Novel Topical Androgen Receptor Inhibitor for the Treatment of Acne. The Annals of Pharmacotherapy, 55(8), 1040-1047.
- Rosette, C., Agan, F. J., Mazzetti, A., Moro, L., & Gerloni, M. (2019). Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro.
- Hebert, A. A., Thiboutot, D., Stein Gold, L., Cartwright, M., Gerloni, M., & Fragasso, E. (2020). Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials.
- Mazzetti, A., Moro, L., Gerloni, M., & Cartwright, M. (2019). A phase 2b, randomized, double-blind vehicle controlled, dose escalation study evaluating clascoterone 0.1%, 0.5%, and 1% topical cream in subjects with facial acne.
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FDA. (2020). WINLEVI (clascoterone) cream, for topical use. Full Prescribing Information. Retrieved from [Link]
- Mazzetti, A., Moro, L., & Gerloni, M. (2019). Pharmacokinetic Profile, Safety, and Tolerability of Clascoterone (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study.
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Sun Pharmaceutical Industries, Inc. (2022). Safety & Tolerability | WINLEVI® (clascoterone) cream 1% for HCPs. Retrieved from [Link]
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Practical Dermatology. (2025). The Impact of Clascoterone Topical Cream, 1%. Practical Dermatology. Retrieved from [Link]
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FDA. (2023). Draft Guidance on Clascoterone. Retrieved from [Link]
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Hebert, A., et al. (2020). Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials. JAMA Dermatology, 156(6), 621–630. [Link]
- Rosette, C., et al. (2019). Cortexolone 17α-Propionate (Clascoterone) is an Androgen Receptor Antagonist in Dermal Papilla Cells In Vitro.
- Celasco, G., et al. (2004). Biological profile of cortexolone 17alpha-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist. Arzneimittelforschung, 54(12), 881-6.
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Next Steps in Dermatology. (2022). Clascoterone Cream | Therapeutic Cheat Sheet. Retrieved from [Link]
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European Medicines Agency. (2026). Winlevi. Retrieved from [Link]
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European Medicines Agency. (2025). Winlevi, INN-clascoterone. Retrieved from [Link]
- Rosette, C., et al. (2019). Cortexolone 17α-Propionate (Clascoterone) is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro.
- Rosette, C., et al. (2019). Cortexolone 17α-Propionate (Clascoterone) is an Androgen Receptor Antagonist in Dermal Papilla Cells In Vitro.
- Glenmark Pharmaceuticals. (2025). Public Assessment Report National Procedure Winlevi 10 mg/g cream Clascoterone.
- Celasco, G., et al. (2004). Biological Profile of Cortexolone 17a-Propionate (CB-03-01), a New Topical and Peripherally Selective Androgen Antagonist. Arzneimittelforschung, 54(12), 881-886.
- Hebert, A. A., et al. (2020). Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials.
- Raney, S. G., et al. (2024). Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w). CoLab.
- Mazzetti, A., et al. (2019). Pharmacokinetic Profile, Safety, and Tolerability of Clascoterone (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study.
- Sebaratnam, D. F., & Liew, S. (2020). Clascoterone as a novel treatment for androgenetic alopecia.
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FDA. (2020). WINLEVI (clascoterone) cream Label. Retrieved from [Link]
- Mauri, M., et al. (2021). A Phase 1 Study to Investigate the Effects of Cortexolone 17α-Propionate, Also Known as Clascoterone, on the QT Interval Using the Meal Effect to Demonstrate ECG Assay Sensitivity. Clinical Pharmacology in Drug Development, 10(6), 572-581.
- Google Patents. (2008).
- European Publication Server. (2015).
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Dermatology Times. (2024). Clascoterone Cream 1% Deemed Stable When Combined With Other Topical Acne Treatments. Retrieved from [Link]
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Sun Pharmaceutical Industries, Inc. (n.d.). Safety & Tolerability | WINLEVI® (clascoterone) cream 1% for HCPs. Retrieved from [Link]
- FDA. (2023). Draft Guidance on Clascoterone.
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Drugs in Context. (2022). Clascoterone for treatment of acne. Retrieved from [Link]
- Therapeutic Goods Administration (TGA). (2024). Australian public assessment report for Winlevi.
- Mazzetti, A., et al. (2025). Pharmacokinetics, Safety, and Skin Irritation and Sensitization Potential of Clascoterone Cream in Early-Phase Clinical Study Participants. Clinical Pharmacology & Drug Development, 14(10), 742-753.
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Comparative Technical Guide: Fluticasone Furoate vs. Fluticasone Propionate Receptor Affinity
Executive Summary
In the development of inhaled corticosteroids (ICS) for asthma and allergic rhinitis, the modification of the 17
The core differentiator is the receptor interaction kinetics: FF exhibits a significantly higher Relative Receptor Affinity (RRA) and a longer residence time at the glucocorticoid receptor (GR) compared to FP.[2] This enhanced affinity is driven by the 17
Structural & Mechanistic Basis
The 17 -Ester Modification
The glucocorticoid receptor ligand-binding domain (LBD) contains a hydrophobic pocket specifically accommodating the 17
-
Fluticasone Propionate (FP): Contains a propionate ester (3-carbon chain). While this confers high lipophilicity and affinity compared to early corticosteroids like beclomethasone, it does not fully exploit the available volume of the hydrophobic pocket.
-
Fluticasone Furoate (FF): Contains a furoate ester (a 5-membered aromatic furan ring). X-ray crystallography confirms that this furoate moiety occupies the lipophilic 17
pocket more completely than the propionate group.[3] This "lock-and-key" fit maximizes Van der Waals forces and hydrophobic interactions, creating a more stable Ligand-Receptor complex.
Mechanistic Pathway Visualization
The following diagram illustrates the signal transduction pathway, highlighting where the structural difference impacts the workflow (Ligand-Receptor Binding).
Caption: Glucocorticoid Receptor signaling pathway.[2][3][4][5][6][7][8][9][10] The 17
Receptor Affinity & Kinetics: The Core Data
The superior efficacy of FF is quantified not just by equilibrium binding (
Comparative Affinity Data (Human Lung Cytosol)
The following data summarizes the industry-standard comparison derived from Valotis et al. (2007), utilizing human lung tissue.
| Parameter | Fluticasone Furoate (FF) | Fluticasone Propionate (FP) | Dexamethasone (Ref) | Statistical Significance |
| Relative Receptor Affinity (RRA) | 2989 ± 135 | 1775 ± 130 | 100 | |
| Dissociation Constant ( | 0.30 nmol/L | 0.51 nmol/L | ~9.4 nmol/L | |
| Association Rate ( | Faster | Fast | Moderate | - |
| Dissociation Rate ( | Slower | Slow | Fast | - |
| Lung Tissue Retention | >24 Hours | ~8-10 Hours | <4 Hours | - |
Expert Insight on Kinetics
Why Residence Time Matters:
While
-
FF displays a "fast-on, slow-off" kinetic profile.[2][4] It associates with the receptor rapidly but dissociates very slowly.[2][4][8]
-
FP also has a high affinity, but its dissociation rate is measurably faster than FF.
-
Clinical Translation: The slow dissociation of FF contributes to its ability to maintain receptor occupancy over a 24-hour dosing interval, whereas FP typically requires twice-daily dosing to prevent the "wearing off" effect between doses.
Experimental Methodology: Radioligand Binding Assay
To replicate or validate these affinity values, a rigorous Radioligand Binding Assay using human lung cytosol is required. This protocol is self-validating through the use of specific vs. non-specific binding controls.
Protocol Workflow
Objective: Determine the Equilibrium Dissociation Constant (
-
Tissue Preparation:
-
Obtain human lung tissue (e.g., from resection).[4] Flash freeze in liquid nitrogen immediately to prevent receptor degradation.
-
Pulverize frozen tissue and homogenize in ice-cold Buffer A (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM monothioglycerol, 20 mM Na₂MoO₄, pH 7.4). Note: Sodium Molybdate (Na₂MoO₄) is critical to stabilize the GR in its non-activated, steroid-binding state.
-
Centrifuge homogenate at
for 60 min at 4°C to isolate cytosol.[4]
-
-
Saturation Binding (Kd Determination):
-
Incubate cytosolic aliquots with increasing concentrations of
-Dexamethasone (range 0.5 nM to 50 nM). -
Non-Specific Binding Control: For every concentration, prepare a parallel tube containing a 1000-fold excess of unlabeled Dexamethasone.
-
Incubate at 0–4°C for 18–24 hours to reach equilibrium.
-
-
Competition Binding (RRA Determination):
-
Incubate cytosol with a fixed concentration of
-Dexamethasone (approx. 5 nM) and varying concentrations of the competitor (FF or FP, range to M).
-
-
Separation & Quantification:
-
Add a suspension of dextran-coated charcoal (Norit A) to adsorb free ligand.
-
Incubate for 10 min on ice, then centrifuge to pellet the charcoal.
-
Decant supernatant (containing bound Receptor-Ligand complex) into scintillation vials.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.[11]
-
Use Scatchard plots or non-linear regression to determine
and . -
Calculate
using the Cheng-Prusoff equation: .
-
Assay Visualization
Caption: Workflow for the competitive radioligand binding assay used to determine RRA and Kd values.
Functional Potency & Efficacy
While affinity describes the strength of binding, functional potency describes the biological response.
-
Transrepression (Anti-inflammatory): Both FF and FP are highly potent inhibitors of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF
). However, due to the higher affinity, FF often demonstrates equivalent inhibition at lower molar concentrations or sustained inhibition over a longer duration in washout experiments. -
Selectivity: Both compounds are highly selective for the Glucocorticoid Receptor over the Mineralocorticoid, Androgen, and Estrogen receptors. However, FF's enhanced lipophilicity and affinity do not come at the cost of increased off-target binding, maintaining a high therapeutic index.
References
-
Valotis A, Högger P. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[9][12] Respiratory Research. 2007; 8:[9][12]54.
-
Biggadike K, et al. X-ray crystal structure of the novel enhanced-affinity glucocorticoid agonist fluticasone furoate in the glucocorticoid receptor-ligand binding domain. Journal of Medicinal Chemistry. 2008; 51(12):3349-52.
-
Salter M, et al. Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and in an in vivo model of respiratory inflammatory disease. American Journal of Physiology-Lung Cellular and Molecular Physiology. 2007; 293(3):L660-L667.
-
Derendorf H, et al. Relevance of pharmacokinetics and pharmacodynamics of inhaled corticosteroids to asthma. European Respiratory Journal. 2006; 28:1042-1050.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystal Structure of the Novel Enhanced-Affinity Glucocorticoid Agonist Fluticasone Furoate in the Glucocorticoid Receptor−Ligand Binding Domain (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Fluticasone Furoate: A Once Daily Preparation in Patients with Persistent Asthma [lungdiseasesjournal.com]
- 9. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. ijorl.com [ijorl.com]
Cortexolone 17α-propionate versus other topical anti-androgens
Cortexolone 17α-propionate (Clascoterone) vs. Legacy Topical Anti-Androgens: A Comparative Guide for Drug Development
As drug development pivots toward highly localized, non-systemic therapies for dermatological conditions like acne vulgaris and androgenetic alopecia (AGA), targeting the androgen receptor (AR) within the pilosebaceous unit has become a primary objective. Historically, systemic anti-androgens (e.g., oral spironolactone, finasteride) have been limited by off-target endocrine disruption, restricting their use—particularly in male patients[1][2].
Cortexolone 17α-propionate (Clascoterone) represents a pharmacokinetic breakthrough: a steroidal AR antagonist that exerts potent local activity but is rapidly hydrolyzed into an inactive metabolite upon systemic absorption[3][4]. This guide objectively compares Clascoterone’s mechanistic performance against legacy alternatives and provides validated experimental frameworks for preclinical evaluation.
Mechanistic Comparison: The Causality of Efficacy
To understand the superiority or specific utility of a topical anti-androgen, we must evaluate its intervention point within the androgen signaling cascade.
-
Clascoterone (Cortexolone 17α-propionate): Acts as a direct, competitive antagonist of the AR[2][5]. Its unique steroidal four-ring backbone mimics dihydrotestosterone (DHT), allowing it to bind the AR with high affinity[6]. Crucially, once absorbed into the systemic circulation, it is rapidly hydrolyzed into cortexolone (11-deoxycortisol), an inactive metabolite, effectively eliminating systemic anti-androgenic side effects[3][4].
-
Spironolactone: A potassium-sparing diuretic that also acts as a competitive AR antagonist[7][8]. While highly effective systemically in females, topical formulations often struggle with stability, skin penetration, and the risk of systemic absorption, which precludes its use in males[2][9]. In vitro, Clascoterone has been shown to be significantly more efficacious than spironolactone at inhibiting inflammatory cytokine (IL-6) production from sebocytes[5][9].
-
Finasteride: A 5α-reductase inhibitor that prevents the conversion of testosterone to the more potent DHT[7][9]. While effective for AGA, it does not block the AR directly[10]. Therefore, circulating DHT or alternative AR agonists can still trigger sebocyte lipid production. Clascoterone bypasses this by blocking the receptor itself, demonstrating stronger AR binding in vitro than both finasteride and flutamide[6].
-
Flutamide / Enzalutamide: Non-steroidal AR antagonists primarily used in oncology. While potent, their topical application for dermatology is limited by safety profiles. Clascoterone has demonstrated superior efficacy over enzalutamide in inhibiting IL-6 synthesis in DHT-stimulated cells[11].
Androgen Receptor Signaling Pathway and Inhibitor Intervention Points.
Quantitative Data & Clinical Efficacy
The clinical translation of Clascoterone's mechanism is evident in its Phase 3 trial data for acne vulgaris (1% cream, BID for 12 weeks)[2][12]. The table below synthesizes the comparative profiles of these agents.
| Compound | Primary Target | Mechanism of Action | Topical Efficacy (Acne/AGA) | Systemic Risk Profile (Topical) |
| Clascoterone | AR | Direct competitive antagonist[5] | High (FDA Approved for Acne)[3] | Very Low (Hydrolyzed to inactive cortexolone)[3] |
| Spironolactone | AR | Direct competitive antagonist[8] | Moderate to High[8] | Moderate (Risk of systemic absorption)[2] |
| Finasteride | 5α-Reductase | Enzyme inhibitor (T → DHT)[9] | High (AGA), Low (Acne)[9] | Moderate (Plasma DHT reduction observed)[8] |
| Flutamide | AR | Direct competitive antagonist[13] | Moderate (Investigational)[7] | High (Hepatotoxicity concerns) |
Data Context: In two Phase 3 trials (CB-03-01/25 and CB-03-01/26), Clascoterone 1% cream achieved treatment success rates of 18.4% and 20.3% at week 12, compared to 9.0% and 6.5% for the vehicle, alongside significant reductions in both non-inflammatory and inflammatory lesion counts[2].
Experimental Protocol: In Vitro Sebocyte Cytokine & Lipid Inhibition Assay
To establish the trustworthiness of a topical anti-androgen, researchers must utilize a self-validating in vitro system. The following protocol details the methodology for quantifying AR antagonism, specifically explaining the causality behind the experimental design.
Objective: To measure the dose-dependent inhibition of DHT-induced lipid synthesis and IL-6 production in primary human sebocytes[5].
Rationale & Causality: We utilize primary human sebocytes rather than immortalized SZ95 or SEB-1 cell lines. Immortalized lines frequently exhibit altered lipid metabolism profiles and diminished AR sensitivity, which can mask the true potency of steroidal antagonists. Furthermore, we stimulate the cells with DHT rather than Testosterone. While sebocytes express 5α-reductase, using DHT bypasses enzymatic conversion variability, isolating the assay to measure direct AR antagonism exclusively.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture primary human sebocytes in Sebocyte Growth Medium supplemented with 10% fetal bovine serum (FBS).
-
Self-Validation Step: 24 hours prior to the assay, switch to charcoal-stripped FBS. Why? Standard FBS contains endogenous steroid hormones that will pre-activate the AR, raising the baseline noise and reducing the assay's dynamic range.
-
-
Compound Pre-treatment (1 Hour):
-
Treat cells with varying concentrations of Clascoterone (e.g., 0.1 µM to 50 µM), Spironolactone (active positive control), or DMSO (vehicle negative control).
-
Why Pre-treat? Pre-incubation ensures the antagonist occupies the AR binding pocket prior to the introduction of the high-affinity agonist, preventing competitive displacement artifacts.
-
-
Androgen Stimulation (24 - 72 Hours):
-
Introduce 10 nM DHT to all wells (except the absolute negative control).
-
Incubate for 24 hours for cytokine analysis, and 72 hours for lipid analysis.
-
-
Endpoint 1: Cytokine Quantification (IL-6):
-
Harvest the supernatant at 24 hours.
-
Quantify IL-6 using a standard sandwich ELISA. Clascoterone should demonstrate a superior, dose-dependent suppression of IL-6 compared to Spironolactone[5].
-
-
Endpoint 2: Lipid Quantification:
-
At 72 hours, wash cells and stain with Nile Red (1 µg/mL) for 15 minutes.
-
Measure fluorescence (Excitation: 488 nm, Emission: 550 nm) to quantify intracellular neutral lipids (sebum proxy).
-
Workflow for In Vitro Validation of AR Antagonism in Primary Sebocytes.
Conclusion
Cortexolone 17α-propionate (Clascoterone) represents a structural and functional evolution in topical anti-androgen therapy. By providing high-affinity, competitive AR antagonism directly at the pilosebaceous unit—coupled with rapid epidermal deactivation into cortexolone—it circumvents the systemic limitations that have historically plagued spironolactone and finasteride[3][4]. For drug development professionals, Clascoterone establishes a new benchmark for localized pharmacokinetic design in dermatological therapeutics.
References
-
Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro. PubMed (NIH). [Link]
-
Androgen Receptor Inhibitors for Treating Acne Vulgaris. Clinical, Cosmetic and Investigational Dermatology (Dove Medical Press).[Link]
-
Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne. PubMed (NIH).[Link]
-
Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials. JAMA Dermatology (NIH).[Link]
-
Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of Clascoterone 1% Cream. Taylor & Francis.[Link]
-
WINLEVI (clascoterone) cream Prescribing Information. Winlevi.com.[Link]
-
Topical solutions for androgenetic alopecia: evaluating efficacy and safety. Forum Dermatologicum (Via Medica).[Link]
-
How Topical Anti-Androgens Help Hair Loss. Oana Health.[Link]
-
Topical Management of Hirsutism: Evidence-Based Treatment Options. Fagron Academy. [Link]
-
Clascoterone for Male Pattern Baldness. WithPower.[Link]
Sources
- 1. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. winlevi.com [winlevi.com]
- 5. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admin.aformulabr.com.br [admin.aformulabr.com.br]
- 7. Topical solutions for androgenetic alopecia: evaluating efficacy and safety | Koralewicz | Forum Dermatologicum [journals.viamedica.pl]
- 8. oanahealth.com [oanahealth.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Clascoterone for Male Pattern Baldness · Info for Participants · Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. cda-amc.ca [cda-amc.ca]
- 13. Topical Management of Hirsutism: Evidence-Based Treatment Options [fagronacademy.us]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 17alpha-Propionate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment to the safety of our personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 17alpha-Propionate (also known as Cortexolone 17alpha-propionate or Clascoterone, CAS No. 19608-29-8), ensuring compliance with safety regulations and fostering a culture of responsible laboratory practice.
Understanding the Compound: 17alpha-Propionate
17alpha-Propionate is a steroidal antiandrogen.[1][2][3] Its pharmacological activity necessitates a cautious approach to its handling and disposal. The Safety Data Sheet (SDS) for Cortexolone 17α-propionate classifies it as a substance that is suspected of causing genetic defects and of damaging fertility or the unborn child.[4] While not formally classified as environmentally hazardous, the potential for adverse effects from large or frequent spills cannot be disregarded.
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Suspected of causing genetic defects | Germ cell mutagenicity 2 | [4] |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity 2 | [4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [5] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [5] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 17alpha-Propionate is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol: Disposal of 17alpha-Propionate Waste
Objective: To safely collect, store, and dispose of 17alpha-Propionate waste in accordance with regulatory requirements.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles with side-shields
-
Lab coat
-
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Spill kit for chemical spills
Procedure:
-
Wear Appropriate PPE: Before handling 17alpha-Propionate or its waste, ensure you are wearing the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5]
-
Segregate the Waste:
-
Solid Waste: Collect any solid 17alpha-Propionate, such as unused powder or contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof hazardous waste container.
-
Liquid Waste: If 17alpha-Propionate has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect this in a separate, clearly labeled, and chemically compatible container. Do not mix with other, incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a container that is in good condition and compatible with the chemical properties of 17alpha-Propionate and any solvents used. The container must have a secure, tight-fitting lid.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("17alpha-Propionate" or "Cortexolone 17alpha-propionate"), the CAS number (19608-29-8), and the specific hazards (e.g., "Reproductive Toxin," "Mutagen").
-
-
Temporary Storage in the Laboratory:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
-
Ensure the container remains closed at all times, except when adding waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the 17alpha-Propionate waste.
-
Follow their specific instructions for pickup and documentation. Disposal must be conducted at an approved waste disposal plant in accordance with federal, state, and local regulations.[6]
-
-
Decontamination of Work Surfaces:
-
After handling and packaging the waste, decontaminate all work surfaces and equipment that may have come into contact with 17alpha-Propionate. A thorough wipe-down with an appropriate solvent (e.g., ethanol) is recommended.[5] Dispose of the cleaning materials as hazardous waste.
-
-
Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance.
-
Visualizing the Disposal Decision Process
The following diagram illustrates the critical decision points in the proper disposal of 17alpha-Propionate.
Caption: Decision workflow for the proper disposal of 17alpha-Propionate.
Causality in Procedural Choices
-
Why segregate waste? Mixing incompatible chemicals can lead to dangerous reactions. Segregating waste streams prevents such incidents and ensures that each type of waste is treated and disposed of using the most appropriate method.
-
Why use a licensed disposal company? Hazardous waste disposal is a highly regulated process. Licensed companies have the expertise and permits to handle, transport, and dispose of chemical waste in a manner that is safe, environmentally responsible, and compliant with all legal requirements.
-
Why is drain disposal prohibited? Many chemicals, including steroid hormones, are not effectively removed by standard wastewater treatment processes.[7][8][9] Disposing of them down the drain can lead to the contamination of waterways, harming aquatic life and potentially entering the human water supply.
By adhering to these procedures, you contribute to a safer laboratory environment and demonstrate a commitment to responsible scientific practice.
References
- MedChemExpress. (2025, July 28). Safety Data Sheet: Clascoterone.
- Jigs Chemical. (n.d.). 17alpha-propionate, 19608-29-8, Manufacturer, exporters, Supplier, Distributor, industrial chemicals, solvents, MSDS, specification, COA.
- BuyersGuideChem. (n.d.). Supplier CAS No 19608-29-8.
- Cayman Chemical. (2025, September 18). Safety Data Sheet: Cortexolone 17α-propionate.
- Cayman Chemical. (2022, November 21). Product Information: Cortexolone 17α-propionate.
- ChemicalBook. (n.d.). 19608-29-8(Clascoterone).
- Spectrum Chemical. (2018, June 15). Safety Data Sheet: Sodium Propionate.
- Cayman Chemical. (2025, December 15). Safety Data Sheet: Fluticasone Propionate.
- Central Drug House (P) Ltd. (n.d.). Safety Data Sheet: Sodium Propionate.
- Rosette, C., Agan, F. J., Mazzetti, A., et al. (2019, May 1). Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro. Journal of Drugs in Dermatology, 18(5), 412-418.
- Hewage, D. G., & Gagnon, G. A. (2024, September 19). Nature based solutions for removal of steroid estrogens in wastewater. Frontiers in Environmental Science.
- Covetrus North America. (n.d.). Safety Data Sheet: Fluticasone Propionate.
- Hossain, A., & Goyal, M. K. (2022, June 12). The Environmental and Health Impacts of Steroids and Hormones in Wastewater Effluent, as Well as Existing Removal Technologies: A Review. MDPI.
- Rosette, C., Rosette, N., Mazzetti, A., et al. (2019, February 1). Cortexolone 17α-Propionate (Clascoterone) is an Androgen Receptor Antagonist in Dermal Papilla Cells In Vitro. Journal of Drugs in Dermatology, 18(2), 197-201.
- Zheng, W., Yates, S. R., & Bradford, S. A. (2008, January 15). Analysis of steroid hormones in a typical dairy waste disposal system. Environmental Science & Technology, 42(2), 530-535.
- PharmaCompass. (n.d.). Cortexolone 17alpha-propionate.
- R&D Systems. (n.d.). Safety Data Sheet.
- Ncube, S., Dube, S., & Nindi, M. M. (n.d.). Pilot-scale removal of trace steroid hormones and pharmaceuticals and personal care products from municipal wastewater using a heterogeneous Fenton-like catalyst. SciSpace.
- S D Fine-Chem Limited. (n.d.). Safety Data Sheet: Testosterone Propionate.
- Celasco, G., Moro, L., Bozzella, R., et al. (2004). Biological Profile of Cortexolone 17a-Propionate (CB-03-01), a New Topical and Peripherally Selective Androgen Antagonist. Arzneimittelforschung, 54(12), 881-886.
- Enviolet. (n.d.). Elimination of Hormones in Pharmaceutical Waste Water.
Sources
- 1. jigschemical.com [jigschemical.com]
- 2. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortexolone 17α-Propionate (Clascoterone) is an Androgen Receptor Antagonist in Dermal Papilla Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. Frontiers | Nature based solutions for removal of steroid estrogens in wastewater [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of steroid hormones in a typical dairy waste disposal system - PubMed [pubmed.ncbi.nlm.nih.gov]
Operational Guide: Safe Handling of 17alpha-Propionate Derivatives
Executive Safety Summary
17alpha-Propionate is not merely a chemical suffix; it is a structural modification designed specifically to enhance lipophilicity and glucocorticoid receptor affinity. In a drug development context, this moiety is most commonly found in super-potent corticosteroids (e.g., Clobetasol Propionate, Halobetasol Propionate).
The Critical Hazard: The propionate ester modification significantly increases skin permeability compared to the parent steroid. Consequently, dermal absorption is as critical a risk vector as inhalation.
-
Default Containment Strategy: Treat as OEB 5 (Occupational Exposure Band 5) until specific toxicological data proves otherwise.
-
Target OEL: < 1 µg/m³ (8-hr TWA).
-
Primary Health Risks: HPA Axis suppression, Reproductive Toxicity (Cat 1B), and Specific Target Organ Toxicity (STOT-RE).
Risk Assessment & Engineering Controls
PPE is the last line of defense , not the first.[1] Your PPE selection depends entirely on the engineering controls available.
Containment Decision Logic
Use the following logic to determine the required containment level before selecting PPE.
Figure 1: Containment decision matrix based on physical state and quantity.
PPE Matrix: The "Self-Validating" System
For OEB 5 compounds, a single failure in PPE (e.g., a tear) must be backed up by a secondary layer.
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) | Loose-fitting hood with HEPA (P3) filter. | Positive Pressure: In the event of a seal breach, air flows out, preventing contaminant ingress. N95s are insufficient for sub-microgram potencies. |
| Dermal (Hands) | Double Gloving | Inner: 4 mil Nitrile (Bright Color)Outer: 5-8 mil Extended Cuff Nitrile/Neoprene | Permeation & Contrast: The propionate ester facilitates permeation. The inner "bright" glove acts as a visual indicator if the outer glove is breached. |
| Body | Disposable Coverall | Type 5/6 (e.g., Tyvek® 600 or 800). Taped seams. | Particulate Holdout: Woven lab coats allow micro-powder penetration. Taped seams prevent dust migration through stitch holes. |
| Feet | Shoe Covers | Impervious, skid-resistant, high-top. | Prevents tracking of API outside the containment zone (migration control). |
| Eyes | Safety Goggles | Indirect vent or unvented (if not using PAPR hood). | Prevents ocular absorption (mucous membrane contact). |
Operational Protocol: Donning & Doffing
The Danger Zone: 80% of exposure incidents occur during doffing (removal), where contaminated PPE touches clean skin.
Phase 1: Donning (Entry)
-
Visual Check: Inspect suit for tears/zipper failure.
-
Shoe Covers: Don before stepping over the "clean side" line of the anteroom.
-
Suit Up: Don coverall. Zipper must be fully closed.
-
Inner Gloves: Don bright-colored nitrile gloves. Tape cuffs to the suit sleeves (creates a sealed system).
-
Outer Gloves: Don extended cuff gloves. Do not tape these (they must be removable).
-
Respirator: Don PAPR/Mask. Perform fit check (if N100) or flow check (PAPR).
Phase 2: Doffing (Exit) - Critical Workflow
This protocol uses a "rolling" technique to trap contaminants inside the PPE.
Figure 2: Sequential doffing procedure to minimize secondary exposure.
Decontamination & Disposal
17alpha-Propionate derivatives are lipophilic. Water alone will not clean surfaces; it will merely spread the contamination.
Chemical Deactivation Strategy
You must solubilize the steroid before you can destroy it.
-
Solubilization: Wipe surfaces with 70% Isopropyl Alcohol (IPA) or a surfactant-based cleaner. This lifts the lipophilic propionate ester from the surface.
-
Destruction: Apply an oxidizing agent.
-
Rinse: Sterile water rinse to remove corrosive residue.
Waste Disposal[6][7][8]
-
Solid Waste: All PPE, wipes, and weighing boats must be double-bagged in hazardous waste bags (typically yellow/red) and labeled "Incinerate Only - High Potency Steroid."
-
Liquid Waste: Do not pour down the drain. Collect in dedicated carboys for high-temp incineration.
Emergency Response
-
Skin Contact:
-
Do NOT scrub (abrasion increases absorption).
-
Wash gently with copious soap and water for 15 minutes.
-
Notify HSE immediately.
-
-
Spill (Powder):
-
Evacuate area.[6] Allow dust to settle (30 mins).
-
Don full PPE (PAPR required).
-
Cover spill with wet paper towels (prevents aerosolization).
-
Clean using the Solubilize -> Destroy method above.
-
References
-
Merck & Co. (2025). Safety Data Sheet: Clobetasol Propionate. Retrieved from (Note: Representative source for Class I Corticosteroids).
-
SafeBridge Consultants. (2023). Occupational Health Categorization of Active Pharmaceutical Ingredients. Retrieved from .
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Clobetasol Propionate - Toxicological Information. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from .
-
Fent, K. W., et al. (2017). Performance of protective clothing against nanoparticles. Journal of Occupational and Environmental Hygiene. Retrieved from .
Sources
- 1. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 2. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 3. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pharmadevils.com [pharmadevils.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
